Benzyl-PEG2-ethoxyethane-PEG2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C19H32O5 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol |
InChI |
InChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2 |
Clave InChI |
ZTWNGJQFTJNQNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCCCOCCCCOCCO |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG2-ethoxyethane-PEG2: A PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known properties of Benzyl-PEG2-ethoxyethane-PEG2, a bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the target-binding and E3 ligase-recruiting moieties. This document summarizes the available physicochemical data for this compound, discusses its potential role in PROTAC design, and provides a general framework for its application in chemical biology and drug discovery. While specific experimental protocols for the synthesis and biological application of this particular linker are not publicly available in peer-reviewed literature, this guide offers generalized methodologies for the use of similar PEG-based linkers in the construction of PROTACs.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points are critical parameters that significantly impact the PROTAC's biological activity.[1] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[2]
Chemical Structure and Identification of this compound
This compound is a flexible, PEG-based linker. Its structure is characterized by a benzyl-protected hydroxyl group at one end and a free hydroxyl group at the other, connected by a chain of two polyethylene glycol units, an ethoxyethane spacer, and another two PEG units.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol |
| CAS Number | 2115897-18-0 |
| Molecular Formula | C19H32O5 |
| Molecular Weight | 340.45 g/mol |
| SMILES | OCCOCCCCOCCCCOCCOCC1=CC=CC=C1 |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
| LogP (calculated) | 1.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 17 | --INVALID-LINK-- |
| Predicted Density | 1.041 g/cm³ | --INVALID-LINK-- |
| Appearance | Typically exists as a solid at room temperature. | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | --INVALID-LINK-- |
General Experimental Protocols
While specific, validated experimental protocols for the synthesis and conjugation of this compound are not available in published literature, this section provides generalized procedures for the handling and application of similar PEG-based linkers in PROTAC synthesis. These are intended for reference only and should be adapted and optimized for specific research applications.
General Solubility and Formulation
Based on its structure and information from suppliers, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, formulation strategies for poorly water-soluble compounds may be necessary.
Example In Vitro Stock Solution Preparation: To prepare a stock solution, the solid compound can be dissolved in an appropriate organic solvent, such as DMSO, to a desired concentration (e.g., 10 mM or 50 mM).
Example In Vivo Formulation (General Guidance): For animal studies, a common formulation approach for lipophilic compounds involves a vehicle mixture such as:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline
The compound would first be dissolved in DMSO, followed by the sequential addition of PEG300, Tween 80, and saline, with thorough mixing at each step. The final formulation should be a clear solution or a fine suspension.
Generalized PROTAC Synthesis Workflow
The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a multi-step process. The benzyl (B1604629) group serves as a protecting group for one of the hydroxyl functionalities, allowing for selective modification of the terminal hydroxyl group.
Conceptual Workflow:
-
Functionalization of the Linker: The terminal hydroxyl group of this compound can be converted into a more reactive functional group (e.g., an azide, alkyne, carboxylic acid, or amine) depending on the desired conjugation chemistry.
-
Conjugation to the First Ligand: The functionalized linker is then reacted with either the POI ligand or the E3 ligase ligand.
-
Deprotection: The benzyl protecting group is removed, typically through hydrogenolysis, to reveal the second hydroxyl group.
-
Functionalization of the Second Terminus: The newly exposed hydroxyl group is then functionalized.
-
Conjugation to the Second Ligand: The final PROTAC molecule is assembled by reacting the linker-ligand intermediate with the second ligand.
The following diagram illustrates a generalized workflow for PROTAC synthesis.
Caption: Generalized workflow for PROTAC synthesis.
Signaling Pathway and Mechanism of Action
While there is no specific signaling pathway data for PROTACs containing this compound, the general mechanism of action for any PROTAC is well-established. The following diagram illustrates the catalytic cycle of a PROTAC in inducing protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a commercially available bifunctional linker with potential utility in the synthesis of PROTACs. Its PEG-based structure is anticipated to confer favorable solubility properties to the resulting degrader molecules. While a detailed, experimentally validated profile of this specific linker is lacking in the public scientific literature, this guide provides a summary of its known chemical and physical properties. The generalized experimental workflows and mechanistic diagrams presented herein offer a foundational understanding for researchers and drug development professionals interested in incorporating this or similar linkers into their PROTAC design and synthesis programs. Further empirical investigation is required to fully characterize the performance of this compound in specific biological systems.
References
The PROTAC Linker Benzyl-PEG2-ethoxyethane-PEG2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth overview of Benzyl-PEG2-ethoxyethane-PEG2, a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.
Core Concepts and Physicochemical Properties
This compound is a flexible, hydrophilic linker designed to bridge the two active ends of a PROTAC molecule. Its structure, characterized by repeating ethylene (B1197577) glycol units, imparts favorable properties for PROTAC development.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2115897-18-0 |
| Molecular Formula | C₁₉H₃₂O₅ |
| Molecular Weight | 340.45 g/mol |
| Appearance | Varies (typically a solid or oil) |
| Solubility | Soluble in organic solvents like DMSO and DMF |
The PEG backbone of this linker is known to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule, addressing common challenges associated with the high molecular weight and lipophilicity of these chimeric compounds. The length and flexibility of the linker are critical parameters that influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Role in PROTAC Design and Mechanism of Action
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The general mechanism facilitated by PROTACs synthesized with linkers like this compound is illustrated in the following workflow:
Figure 1: General mechanism of action for a PROTAC. The PROTAC molecule, containing a linker such as this compound, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Considerations and Future Directions
While specific experimental data and detailed protocols for PROTACs utilizing this compound are not yet widely available in peer-reviewed literature, the general workflow for synthesizing and evaluating such a PROTAC would follow a standard procedure in the field.
The logical workflow for developing a PROTAC using this linker is outlined below:
Figure 2: A generalized workflow for the development and evaluation of a PROTAC. This process begins with the selection of appropriate ligands and a linker, followed by chemical synthesis and purification. The resulting PROTAC is then subjected to a series of in vitro and in vivo assays to determine its efficacy and drug-like properties.
The selection of a linker is a critical step in this process. The length, rigidity, and chemical composition of the linker, including the use of PEG chains as in this compound, can significantly impact the biological activity of the PROTAC. Researchers and drug developers should consider a systematic approach to linker design, potentially exploring a range of linker lengths and compositions to identify the optimal configuration for their specific target and E3 ligase combination.
As the field of targeted protein degradation continues to advance, the availability of diverse and well-characterized linkers like this compound will be instrumental in the development of novel therapeutics for a wide range of diseases. Future research will likely focus on the publication of detailed case studies that provide quantitative data and specific protocols for PROTACs synthesized with this and other novel linkers, further empowering the scientific community to harness the full potential of this transformative technology.
An In-depth Technical Guide to Benzyl-PEG2-ethoxyethane-PEG2 in PROTACs
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein elimination.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[2] A PROTAC molecule is composed of three essential components: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4]
Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released to engage in another catalytic cycle.[1]
While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the PROTAC's overall efficacy. The linker governs the stability and geometry of the ternary complex, influences the molecule's physicochemical properties such as solubility and cell permeability, and ultimately dictates the potency and selectivity of protein degradation.[1][6] This guide focuses on the specific linker, Benzyl-PEG2-ethoxyethane-PEG2 , dissecting its structural components to understand its mechanism of action in PROTAC design.[7][8]
Mechanism of Action: Deconstructing the this compound Linker
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based structure that can be used in the synthesis of PROTACs.[7][9] Its mechanism of action is best understood by examining its constituent parts: the flexible PEG/ether chain and the rigid benzyl (B1604629) group.
The PEG-Ethoxyethane Backbone: Ensuring Solubility and Flexibility
The core of the linker consists of a PEG and ethoxyethane (a simple ether) structure.[7][10][11] This composition imparts two crucial properties:
-
Enhanced Solubility and Physicochemical Properties: PEG chains are well-known for improving the aqueous solubility of molecules.[1] The ether oxygens within the backbone act as hydrogen bond acceptors, enhancing compatibility with physiological environments.[12] This is critical for PROTACs, which are often large molecules that fall outside traditional "rule-of-five" drug-like space and can suffer from poor solubility.
-
Conformational Flexibility: Flexible linkers, like those based on PEG and alkyl chains, provide a high degree of rotational freedom.[1] This flexibility allows the PROTAC to act as a "conformational shock absorber," enabling the POI and E3 ligase ligands to adopt multiple orientations and find the most energetically favorable conformation for forming a productive ternary complex.[1][] This increases the probability of successful ubiquitination. However, high flexibility can also incur an entropic penalty upon binding, which may reduce the stability of the final complex.[1]
The Benzyl Group: Introducing Rigidity and Specific Interactions
The terminal benzyl group introduces a rigid, aromatic component to the linker. This feature can be strategically employed to optimize PROTAC performance in several ways:
-
Conformational Restriction: In contrast to the flexible PEG chain, the rigid nature of the benzyl group can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1]
-
Pi-Stacking and Non-covalent Interactions: The aromatic phenyl ring can engage in specific non-covalent interactions, such as π-π stacking, with amino acid residues (e.g., tyrosine, phenylalanine) on the surface of the E3 ligase or the target protein.[14] Such an interaction was demonstrated in the PROTAC ACBI1, where a benzyl linker fragment was designed to form a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, enhancing ternary complex stability.[6][14]
-
Modulating Cell Permeability: The introduction of aromatic groups can influence the overall polarity and shape of the PROTAC. It has been suggested that a benzyl unit can mimic the conformation of a PEG linker while reducing the molecule's polarity, which can be beneficial for traversing the cell membrane.[6]
By combining the flexible, solubilizing properties of the PEG-ether backbone with the rigid, interaction-mediating potential of the benzyl group, this linker provides a versatile scaffold for optimizing the delicate balance required for potent and selective protein degradation.
Quantitative Performance Data
As of this writing, specific quantitative degradation data (e.g., DC50, Dmax) for PROTACs explicitly synthesized with the this compound linker are not available in peer-reviewed literature. However, to provide context for the performance of PROTACs with similar linker motifs, the following table summarizes key degradation parameters for representative PROTACs featuring PEG-based or rigid aromatic linkers.
| PROTAC Name | Target Protein | E3 Ligase | Linker Type | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | VHL | PEG-based | ~13 nM | >95% | HeLa |
| dBET1 | BRD4 | CRBN | PEG-based | ~4 nM | >98% | MV4;11 |
| ARV-110 | Androgen Receptor | E3 Ligase (undisclosed) | PEG-based | ~1 nM | >95% | VCaP |
| ACBI1 | SMARCA2/4 | VHL | Rigid (contains benzyl) | 1.8 nM (SMARCA2) | >95% | MOLM-13 |
Note: Data are compiled from various public sources and are intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly based on experimental conditions and cell lines used.
Key Experimental Protocols
Evaluating the efficacy of a PROTAC requires robust and quantitative experimental methods. The following sections detail a representative protocol for determining PROTAC-induced protein degradation and briefly describe a method for assessing ternary complex formation.
Protocol: Determination of DC50 and Dmax via Western Blotting
Western blotting is the gold-standard technique for quantifying the reduction in target protein levels following PROTAC treatment.[3]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) at an appropriate density in 6-well plates and allow them to adhere overnight.[15]
-
Prepare a serial dilution of the PROTAC compound in complete growth medium from a DMSO stock solution. A typical concentration range would be 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) and include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[3]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well to prevent protein degradation.[16][17][18]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each lysate using a standard method like the BCA Protein Assay.[16]
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add an equal volume of Laemmli sample buffer.[3]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins (note: for some membrane proteins, boiling is not recommended).[3][19]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C.[20]
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
4. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[3]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control. The degradation percentage is 100% minus the remaining percentage.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (variable slope) to determine the DC50 and Dmax values.[21][22]
Assessing Ternary Complex Formation: The NanoBRET™ Assay
The formation of a stable ternary complex is the crucial first step in PROTAC-mediated degradation.[23] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor and quantify this interaction in real-time.[24][]
Principle: The assay relies on energy transfer between a luminescent donor (NanoLuc® luciferase) fused to one protein of interest (e.g., the target protein) and a fluorescent acceptor (HaloTag® ligand) bound to the other protein (e.g., the E3 ligase).[26][27] When the PROTAC brings the two tagged proteins into close proximity (<10 nm), BRET occurs, generating a quantifiable fluorescent signal. The strength of this signal is directly proportional to the amount of ternary complex formed, allowing for kinetic and dose-response analysis of complex formation and stability.[28][29]
Visualizations of Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language), adhering to the specified design constraints.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for determining PROTAC DC50 and Dmax.
Caption: Logical relationships in PROTAC linker design and optimization.
Conclusion and Future Perspectives
The linker is a critical and highly modular component of any PROTAC, and its rational design is paramount to achieving potent and selective protein degradation. The this compound linker exemplifies a sophisticated design strategy, combining the advantageous properties of both flexible and rigid chemical motifs. The PEG-ether backbone enhances solubility and provides the conformational freedom necessary to facilitate ternary complex formation, while the terminal benzyl group can impose conformational restraint and mediate specific interactions to improve complex stability.
As the field of targeted protein degradation advances, the "trial-and-error" approach to linker development is being supplanted by more structure-guided and rational design strategies.[12] The continued exploration of novel linker chemistries, informed by advances in structural biology and computational modeling, will be essential for unlocking the full therapeutic potential of PROTACs and expanding their reach to a wider array of previously "undruggable" targets.[12][30]
References
- 1. chempep.com [chempep.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Diethyl ether - Wikipedia [en.wikipedia.org]
- 11. Ethane;ethoxyethane | C6H16O | CID 18781615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 26. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 27. promega.com [promega.com]
- 28. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 29. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 30. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
The Benzyl-PEG2-ethoxyethane-PEG2 Linker: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Benzyl-PEG2-ethoxyethane-PEG2 Linker
The this compound linker is a heterobifunctional chemical entity designed for the assembly of PROTACs.[1][] As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, its structure is characterized by repeating ethylene (B1197577) glycol units, which impart flexibility and influence the physicochemical properties of the resulting PROTAC molecule.[1][]
The primary function of any linker in a PROTAC is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The length, flexibility, and chemical composition of the linker are critical parameters that can significantly impact the stability and geometry of the ternary complex, and consequently, the efficiency and selectivity of protein degradation.
The this compound linker offers a relatively long and flexible chain, which can be advantageous in spanning the distance between the binding pockets of the target protein and the E3 ligase. The PEG composition is also known to enhance the aqueous solubility of molecules, a property that can be beneficial for improving the pharmacokinetic profile of a PROTAC.
It is important to note that while this linker is commercially available for the synthesis of PROTACs, a comprehensive review of scientific literature and patent databases did not yield specific examples of PROTACs utilizing this exact linker with corresponding quantitative biological data. Therefore, this guide will provide a framework for its application and evaluation based on established principles of PROTAC development and the known properties of PEG-based linkers.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are among the most commonly used linkers in PROTAC design. Their popularity stems from a number of advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the frequently hydrophobic nature of the target and E3 ligase ligands.
-
Flexibility: The rotational freedom of the ethylene glycol units provides the PROTAC with the conformational flexibility to adopt an optimal orientation for ternary complex formation.
-
Tunable Length: PEG linkers can be readily synthesized in various lengths, allowing for the systematic optimization of the distance between the two ends of the PROTAC to achieve the most potent degradation.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.
However, there are also potential drawbacks to consider:
-
Cell Permeability: The high hydrophilicity of long PEG chains can sometimes hinder passive diffusion across cell membranes, potentially reducing the intracellular concentration of the PROTAC.
-
Metabolic Instability: The ether linkages in PEG chains can be susceptible to metabolism, which may affect the in vivo stability and half-life of the PROTAC.
The this compound linker, with its extended PEG structure, would be expected to contribute to the solubility and flexibility of a PROTAC. The benzyl (B1604629) group at one end can serve as a synthetic handle for attachment to either the target or E3 ligase ligand.
PROTAC-Mediated Protein Degradation: A Visualized Pathway
The fundamental mechanism of action for a PROTAC is the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This process brings the target protein into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Hypothetical PROTAC Design and Synthesis
To illustrate the application of the this compound linker, we will consider the design of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. This hypothetical PROTAC, which we will call "HypoDegrader-1," will utilize a known ligand for BRD4 (e.g., a derivative of JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Synthetic Strategy
The synthesis of HypoDegrader-1 would involve a convergent approach, where the BRD4 ligand, the VHL ligand, and the this compound linker are synthesized or obtained separately and then coupled together. A common strategy is to functionalize one end of the linker with a reactive group (e.g., a carboxylic acid or an amine) and the other end with a protecting group. The linker is then sequentially coupled to the two ligands.
Caption: A convergent synthetic workflow for a hypothetical PROTAC.
General Experimental Protocol for PROTAC Synthesis
The following is a generalized protocol for the coupling of a carboxylic acid-functionalized ligand to an amine-functionalized linker, a common step in PROTAC synthesis.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing ligand (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling with Amine:
-
To the activated carboxylic acid solution, add the amine-functionalized this compound linker (1.0 equivalent).
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired conjugate.
-
This process would be repeated to couple the second ligand to the other end of the linker.
Biological Evaluation of PROTACs
A series of in vitro experiments are required to characterize the biological activity of a newly synthesized PROTAC. The primary goal is to determine its ability to induce the degradation of the target protein and to elucidate the mechanism of action.
Western Blotting for Protein Degradation
Western blotting is the most common method for quantifying the extent of protein degradation induced by a PROTAC.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein (e.g., a human cancer cell line for BRD4) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and denature them by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Ternary Complex Formation Assays
Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to characterize the formation of the ternary complex.
General SPR Protocol:
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the KD of the PROTAC for the target protein.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with a range of concentrations of the PROTAC over the immobilized E3 ligase.
-
The binding response will reflect the formation of the ternary complex.
-
Analyze the data to determine the cooperativity of ternary complex formation.
-
Caption: Experimental workflow for the evaluation of a novel PROTAC.
Data Presentation
The quantitative data generated from the biological evaluation of a PROTAC should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: In Vitro Degradation of Target Protein by HypoDegrader-1
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) |
| Cell Line A | BRD4 | Value | Value | 24 |
| Cell Line B | BRD4 | Value | Value | 24 |
Table 2: Biophysical Characterization of Ternary Complex Formation
| Interaction | Technique | Binding Affinity (KD) (nM) |
| HypoDegrader-1 + VHL | SPR | Value |
| HypoDegrader-1 + BRD4 | SPR | Value |
| VHL + HypoDegrader-1 + BRD4 | SPR | Value |
Table 3: Pharmacokinetic Properties of HypoDegrader-1 in Rodents
| Parameter | Route of Administration | Value |
| Half-life (t1/2) | Intravenous | Value (h) |
| Clearance (CL) | Intravenous | Value (mL/min/kg) |
| Bioavailability (F) | Oral | Value (%) |
Conclusion
The this compound linker represents a valuable tool for the construction of novel PROTACs. Its extended and flexible PEG structure offers the potential to favorably influence the physicochemical properties and biological activity of the resulting protein degrader. While specific examples of its application are not yet prevalent in the scientific literature, the principles and methodologies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate PROTACs incorporating this and similar long-chain PEG linkers. Through systematic optimization and comprehensive biological characterization, the full potential of such linkers in the development of new therapeutics for a wide range of diseases can be realized.
References
In-Depth Technical Guide: Benzyl-PEG2-ethoxyethane-PEG2 as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG2-ethoxyethane-PEG2 (CAS Number: 2115897-18-0), a bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, a proposed synthesis protocol, its role in the PROTAC mechanism, and general protocols for its application in PROTAC synthesis and evaluation.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention.[3][] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] The PEG composition of this compound enhances solubility and provides flexibility, which can be optimized for effective protein degradation.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological and chemical systems, aiding in formulation and experimental design.
| Property | Value | Reference |
| CAS Number | 2115897-18-0 | [1][2] |
| Molecular Formula | C₁₉H₃₂O₅ | [1] |
| Molecular Weight | 340.45 g/mol | [1] |
| Exact Mass | 340.224974 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [1] |
| LogP (calculated) | 1.35 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 17 | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
Synthesis of this compound: A Proposed Experimental Protocol
Materials:
-
2-(2-(Benzyloxy)ethoxy)ethan-1-ol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Deprotonation: To a stirred solution of 2-(2-(benzyloxy)ethoxy)ethan-1-ol (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0°C and add a solution of 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in PROTAC Mechanism and Experimental Workflow
The primary function of this compound is to act as a linker in a PROTAC molecule, connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is illustrated in the following diagram.
Caption: Mechanism of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. Its PEG-based structure offers favorable physicochemical properties for the development of effective PROTACs. This guide provides a foundation for its synthesis and application, empowering scientists to leverage this linker in their drug discovery and development efforts. Further optimization of the linker length and composition may be necessary to achieve optimal degradation for specific target proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 5. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]
- 6. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to Leveraging Benzyl-PEG2-ethoxyethane-PEG2 in PROTAC-Mediated Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of Benzyl-PEG2-ethoxyethane-PEG2, a polyethylene (B3416737) glycol (PEG)-based linker, in the development of Proteolysis Targeting Chimeras (PROTACs) for inducing targeted protein ubiquitination and degradation. While specific examples of PROTACs incorporating this exact linker are not yet prevalent in peer-reviewed literature, this document outlines the fundamental principles, experimental workflows, and evaluation metrics applicable to this class of molecules.
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[1] this compound is a flexible, hydrophilic linker that can be incorporated into PROTAC design to optimize these properties.
This compound: A Flexible Linker for PROTAC Synthesis
This compound is a member of the PEG family of linkers, which are widely used in PROTAC development.[2][3] The key features of this linker include:
-
Polyethylene Glycol (PEG) Backbone: The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule. This enhanced solubility is crucial for both in vitro assays and in vivo applications.
-
Flexibility: The flexible nature of the PEG chain allows for the necessary conformational adjustments required to form a stable and productive ternary complex between the target protein and the E3 ligase.[1]
-
Benzyl (B1604629) Protecting Group: The benzyl group can serve as a protecting group for a terminal alcohol, which can be deprotected for subsequent conjugation to either the POI ligand or the E3 ligase ligand.
The chemical structure of this compound provides a versatile scaffold for PROTAC synthesis, typically through amide bond formation or click chemistry.
Signaling Pathway: The PROTAC Mechanism of Action
The signaling pathway hijacked by PROTACs is the cell's own ubiquitin-proteasome system. The process can be visualized as a catalytic cycle where the PROTAC acts as a bridge to bring the target protein into proximity with an E3 ubiquitin ligase.
References
Methodological & Application
Application Notes and Protocols for Ligand Conjugation using a Benzyl-PEG2-ethoxyethane-PEG2 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a ligand to a functionalized Benzyl-PEG2-ethoxyethane-PEG2 linker, a common component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker plays a crucial role in the efficacy of a PROTAC by connecting the target protein ligand and the E3 ligase ligand and orienting them productively to form a stable ternary complex.
The this compound core structure provides a desirable balance of hydrophilicity and a defined length, which can be critical for optimizing the biological activity of a PROTAC. For conjugation to a ligand, this linker must first be functionalized with a reactive group. This protocol will focus on a common and versatile approach: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this scenario, we will use an azide-functionalized this compound linker and a ligand that has been modified to contain a terminal alkyne.
Principle of the Method
The conjugation strategy is based on the highly efficient and specific CuAAC reaction. An azide-functionalized this compound linker is covalently coupled to an alkyne-functionalized ligand in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) oxidation state and improve reaction efficiency in aqueous solutions.
Materials and Equipment
Reagents:
-
Azide-functionalized this compound (e.g., this compound-Azide)
-
Alkyne-functionalized ligand of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
tert-Butanol
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-buffered saline (TBS), pH 7.4
-
Quenching solution (e.g., 50 mM EDTA in PBS)
-
Solvents for purification (e.g., acetonitrile (B52724), water with 0.1% trifluoroacetic acid for HPLC)
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Analytical balance
-
pH meter
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer (e.g., LC-MS) for characterization
-
Lyophilizer
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Alkyne-Ligand Stock Solution: Prepare a 10 mM stock solution of the alkyne-functionalized ligand in anhydrous DMSO.
-
Azide-Linker Stock Solution: Prepare a 10 mM stock solution of the azide-functionalized this compound in anhydrous DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.
-
THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.
Protocol 2: CuAAC Conjugation Reaction
-
In a reaction vial, add the alkyne-functionalized ligand from the 10 mM stock solution to a final concentration of 1 mM in a reaction buffer of 3:1 tert-butanol:water.
-
Add the azide-functionalized this compound from the 10 mM stock solution to the reaction vial to a final concentration of 1.2 mM (1.2 molar equivalents).
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 1 mM.
-
Add the copper(II) sulfate stock solution to the reaction mixture to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Seal the reaction vial and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
Protocol 3: Purification of the Conjugate
-
Upon completion of the reaction, quench the reaction by adding an equal volume of the quenching solution (50 mM EDTA in PBS) to chelate the copper catalyst.
-
Dilute the reaction mixture with an appropriate solvent (e.g., 50% acetonitrile in water).
-
Purify the crude product by preparative reverse-phase HPLC. The choice of column and gradient will depend on the properties of the ligand and the conjugate. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a common starting point.
-
Collect the fractions containing the desired product, as determined by analytical HPLC and mass spectrometry.
-
Lyophilize the purified fractions to obtain the final conjugate as a solid.
Protocol 4: Characterization of the Conjugate
-
Mass Spectrometry: Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS) to ensure the observed molecular weight matches the expected molecular weight.
-
HPLC Analysis: Assess the purity of the final product by analytical HPLC. The purity should typically be >95%.
Data Presentation
The following table provides representative data for the conjugation of an alkyne-functionalized small molecule ligand to an azide-functionalized this compound linker using the protocol described above. Please note that these values are for illustrative purposes, and actual results may vary depending on the specific ligand and reaction conditions.
| Parameter | Value |
| Starting Materials | |
| Alkyne-Ligand Concentration | 1 mM |
| Azide-Linker Concentration | 1.2 mM |
| Reaction Conditions | |
| Solvent | 3:1 t-BuOH:H₂O |
| Temperature | Room Temperature |
| Reaction Time | 18 hours |
| Results | |
| Crude Reaction Conversion | >90% (by LC-MS) |
| Isolated Yield | 65% |
| Purity of Final Conjugate | >98% (by HPLC) |
Visualizations
Signaling Pathway: Ubiquitin-Proteasome System
References
Application Notes: Synthesis of PROTACs Using Benzyl-PEG2-ethoxyethane-PEG2 Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs)[1][2][3]. A typical PROTAC is composed of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and flexibility directly influence the physicochemical properties (e.g., solubility, cell permeability) and biological activity of the PROTAC by dictating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance the solubility and pharmacokinetic properties of PROTACs. Benzyl-PEG2-ethoxyethane-PEG2 is a PEG-based linker used in the synthesis of PROTACs, offering a balance of flexibility and defined length to facilitate optimal ternary complex formation[1][4][5]. This document provides detailed protocols for incorporating derivatives of this linker into PROTAC molecules using two common and robust conjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry"[6][].
PROTAC Mechanism of Action & Synthesis Workflow
The general mechanism by which a PROTAC induces protein degradation is a catalytic cycle involving the formation of a key ternary complex. The workflow for synthesizing these molecules is modular, allowing for the convergent assembly of the final product.
Experimental Protocols
The following protocols describe general procedures for synthesizing a PROTAC using a derivative of this compound. These methods are based on common, robust chemical transformations used in PROTAC development and may require optimization for specific substrates[8].
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized linker with an amine-containing ligand, followed by deprotection and a second amide coupling. This strategy is widely used due to the reliability of amide bond formation[9][10].
Assumed Linker: HOOC-PEG2-ethoxyethane-PEG2-N(H)-Boc (A Boc-protected amine on one end and a carboxylic acid on the other). The benzyl (B1604629) group is assumed to be replaced by a reactive handle for this example.
Step 1A: Coupling of Linker to Amine-Functionalized E3 Ligase Ligand
-
Reagent Preparation :
-
Dissolve the carboxylic acid-functionalized linker (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution[9].
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Reaction :
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2) (1.0 eq) in anhydrous DMF.
-
Add the E3 ligand solution to the activated linker mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Monitoring and Work-up :
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS)[9].
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product (E3-Linker-N(H)-Boc) by flash column chromatography on silica (B1680970) gel to yield the purified intermediate.
-
Step 1B: Boc Deprotection
-
Reaction :
-
Dissolve the purified E3-Linker-N(H)-Boc intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Work-up :
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (E3-Linker-NH2) is often used in the next step without further purification.
-
Step 1C: Final Amide Coupling to Carboxy-Functionalized POI Ligand
-
Reaction :
-
Following the procedure in Step 1A, activate the carboxylic acid of the POI ligand (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the deprotected E3-Linker-NH2 intermediate (1.1 eq) to the activated POI ligand mixture.
-
Stir at room temperature for 4-12 hours.
-
-
Purification and Characterization :
-
Perform an aqueous work-up as described in Step 1A.
-
Purify the final PROTAC molecule by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.
-
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and orthogonal reaction ideal for the final ligation step in PROTAC synthesis, offering high yields and functional group tolerance[6][][11].
Assumed Linker: this compound-N3 (An azide-functionalized linker).
Step 2A: Synthesis of Alkyne-Functionalized POI Ligand
-
This step involves synthesizing or modifying the POI ligand to contain a terminal alkyne. This is typically achieved by reacting a suitable precursor (e.g., an amine or alcohol on the POI ligand) with a small alkyne-containing reagent like 4-pentynoic acid. Standard amide or ester formation chemistry can be used.
Step 2B: Synthesis of Azide-Functionalized E3 Ligand-Linker Intermediate
-
In this convergent approach, the E3 ligand is first coupled to the azide-containing linker. For example, if the this compound-N3 linker also contains a carboxylic acid, it can be coupled to an amine on the E3 ligand using the amide coupling protocol described in Step 1A.
Step 2C: Final CuAAC "Click" Reaction
-
Reagent Preparation :
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 Ligand-Linker intermediate (1.1 eq) in a suitable solvent mixture, such as t-BuOH/H2O or DMF[8].
-
-
Reaction :
-
Add the copper(I) source. This is typically generated in situ by adding copper(II) sulfate (B86663) (CuSO4·5H2O, ~0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (~0.2 eq)[8].
-
Stir the reaction at room temperature for 2-12 hours. The reaction is often complete within a few hours.
-
-
Monitoring and Purification :
-
Monitor the reaction by LC-MS for the formation of the triazole product.
-
Upon completion, purify the final PROTAC by preparative RP-HPLC to remove copper salts and any unreacted starting materials.
-
Characterize the final product by LC-MS and ¹H NMR.
-
Data Presentation
The efficacy of a synthesized PROTAC is evaluated through various biological assays. Key metrics include the half-maximal degradation concentration (DC50), which is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved. The following table presents illustrative data for a series of hypothetical PROTACs to demonstrate how quantitative results are typically summarized.
| PROTAC ID | Target Protein (POI) | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | BRD4 | Cereblon (CRBN) | Alkyl Chain | 25 | 92 |
| PROTAC-A2 | BRD4 | Cereblon (CRBN) | PEG-based | 15 | >95 |
| PROTAC-B1 | STAT3 | VHL | Alkyl Chain | 50 | 85 |
| PROTAC-B2 | STAT3 | VHL | PEG-based | 30 | 90 |
Table 1: Illustrative biological activity data for hypothetical PROTACs. PEG-based linkers, such as this compound, are often employed to improve properties like solubility, which can translate to enhanced degradation potency (lower DC50) and efficacy (higher Dmax) compared to simple alkyl linkers[3]. The specific performance must be empirically determined for each PROTAC system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl-PEG2-ethoxyethane-PEG2 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-ethoxyethane-PEG2 is a flexible, bifunctional linker designed for use in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a polyethylene (B3416737) glycol (PEG) backbone, imparts favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles to the resulting conjugate. While specific applications of this compound in oncology research are not yet extensively documented in peer-reviewed literature, its characteristics make it a valuable tool for the development of novel cancer therapies.
These application notes provide a comprehensive overview of the potential uses of this compound in oncology research, focusing on its application in PROTACs. Detailed, representative protocols for the synthesis and evaluation of such constructs are provided to guide researchers in their drug discovery efforts.
Application 1: Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate proteins of interest (POIs), such as those driving cancer progression. A PROTAC consists of three key components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as the overall properties of the molecule.
The this compound linker offers several advantages in PROTAC design:
-
Flexibility: The PEG chain provides rotational freedom, allowing for optimal orientation of the warhead and E3 ligase ligand to facilitate ternary complex formation.
-
Solubility: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.
-
Pharmacokinetics: PEGylation is a well-established strategy to improve the in vivo properties of drugs, including increased half-life and reduced clearance.
General Mechanism of Action of a PROTAC
Hypothetical Quantitative Data for a Generic PROTAC Utilizing a PEG-based Linker
The following table presents hypothetical data for a series of PROTACs targeting an oncogenic protein kinase. This data illustrates how the linker length and composition can influence the degradation efficiency and anti-proliferative activity.
| PROTAC ID | Linker Structure | Target Protein Binding (IC50, nM) | E3 Ligase Binding (IC50, nM) | Ternary Complex Formation (Cooperativity, α) | Target Degradation (DC50, nM) | Anti-proliferative Activity (IC50, nM) |
| PROTAC-1 | Benzyl-PEG1-ethoxyethane-PEG1 | 25 | 150 | 2.5 | 150 | 200 |
| PROTAC-2 | This compound | 28 | 145 | 5.0 | 50 | 75 |
| PROTAC-3 | Benzyl-PEG3-ethoxyethane-PEG3 | 30 | 155 | 3.1 | 120 | 180 |
| PROTAC-4 | Alkyl-C8 | 22 | 160 | 1.8 | 300 | 450 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a Generic PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC, where a carboxylic acid-functionalized E3 ligase ligand is first coupled to an amine-terminated version of the this compound linker, followed by deprotection and coupling to a warhead.
Step 1: Amide Coupling of E3 Ligase Ligand to the Linker
-
Materials:
-
E3 Ligase Ligand-COOH (e.g., Pomalidomide derivative) (1.0 eq)
-
Amine-PEG2-ethoxyethane-PEG2-Benzyl (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-PEG2-ethoxyethane-PEG2-Benzyl to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Step 2: Deprotection and Coupling to the Warhead
-
Materials:
-
E3 Ligase Ligand-Linker-Benzyl (from Step 1)
-
Palladium on carbon (10%)
-
Methanol
-
Warhead-OH (e.g., a kinase inhibitor with a hydroxyl group for coupling) (1.0 eq)
-
Mitsunobu reagents (DEAD or DIAD, and PPh3) or other suitable coupling agents.
-
Anhydrous THF
-
-
Procedure (Deprotection):
-
Dissolve the E3 Ligase Ligand-Linker-Benzyl in methanol.
-
Add palladium on carbon under a nitrogen atmosphere.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until deprotection is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected intermediate.
-
-
Procedure (Coupling):
-
Dissolve the Warhead-OH and the deprotected E3 Ligase Ligand-Linker in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add PPh3 followed by the dropwise addition of DEAD or DIAD.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 value (the concentration at which 50% of the target protein is degraded).
-
Conclusion
This compound represents a promising linker for the development of targeted therapies in oncology, particularly in the rapidly evolving field of PROTACs. While specific published data is currently limited, its inherent properties suggest significant potential for creating potent and effective anti-cancer agents. The protocols and data presented herein provide a foundational guide for researchers to explore the application of this and similar PEG-based linkers in their oncology drug discovery programs. As with any drug development process, optimization of the linker, warhead, and E3 ligase ligand is crucial for achieving the desired therapeutic outcome.
Application Notes and Protocols for Targeted Protein Degradation using Benzyl-PEG2-ethoxyethane-PEG2 Linker-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[3] This document provides detailed application notes and protocols for the use of a specific PEG-based linker, Benzyl-PEG2-ethoxyethane-PEG2 , in the development of PROTACs for targeted protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a specific target protein, thereby inducing its degradation. This process can be visualized as a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.
Case Study: Degradation of BCR-ABL in Chronic Myeloid Leukemia (CML)
To illustrate the application of a this compound linker-based PROTAC, we present a hypothetical case study focused on the degradation of the oncogenic fusion protein BCR-ABL, a key driver of Chronic Myeloid Leukemia (CML). In this example, the PROTAC, designated as AP-BCR-ABL-1 , is synthesized by conjugating a known BCR-ABL inhibitor (e.g., dasatinib) to an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon [CRBN] recruitment) via the this compound linker.
Quantitative Data Summary
The efficacy of AP-BCR-ABL-1 was evaluated in the K562 CML cell line. The following tables summarize the key quantitative data obtained from these experiments.
Table 1: In Vitro Degradation of BCR-ABL by AP-BCR-ABL-1
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| AP-BCR-ABL-1 | BCR-ABL | K562 | 50 | >90 |
| Dasatinib (inhibitor only) | BCR-ABL | K562 | N/A | No degradation |
| Pomalidomide (E3 ligase ligand only) | BCR-ABL | K562 | N/A | No degradation |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Cellular Viability in K562 Cells
| Compound | IC50 (nM) |
| AP-BCR-ABL-1 | 75 |
| Dasatinib | 150 |
IC50: Concentration required to inhibit 50% of cell growth.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
K562 cells
-
AP-BCR-ABL-1
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BCR-ABL, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate K562 cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of AP-BCR-ABL-1 or DMSO for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
K562 cells
-
AP-BCR-ABL-1
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of AP-BCR-ABL-1 for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
K562 cells
-
AP-BCR-ABL-1
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat K562 cells with AP-BCR-ABL-1 and MG132 (to prevent degradation of the target protein) for 4 hours.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or control IgG overnight at 4°C.
-
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against BCR-ABL and CRBN. The presence of BCR-ABL in the CRBN immunoprecipitate confirms the formation of the ternary complex.
Conclusion
The this compound linker is a valuable tool for the construction of effective PROTACs for targeted protein degradation. The protocols and data presented in these application notes provide a framework for researchers to design and evaluate their own PROTAC molecules. Successful targeted protein degradation requires careful optimization of the target ligand, E3 ligase ligand, and the connecting linker. Through systematic evaluation using the described experimental procedures, researchers can advance the development of novel therapeutics for a wide range of diseases.
References
Application Notes and Protocols for In Vitro Protein Degradation Assays with Benzyl-PEG2-ethoxyethane-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[2][3] These molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination and subsequent degradation of the target protein.[2][]
The linker component of a PROTAC is crucial for its efficacy, influencing the stability and conformation of the ternary complex. Benzyl-PEG2-ethoxyethane-PEG2 is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[5][7] This application note provides a detailed experimental design for in vitro assays to characterize PROTACs utilizing this specific linker.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for PROTACs involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation. This process can be visualized as a series of steps starting from the formation of a ternary complex to the final degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
A systematic in vitro evaluation of a PROTAC involves a series of assays to confirm its mechanism of action. The workflow begins with assessing the formation of the ternary complex, followed by in vitro ubiquitination of the target protein, and finally, confirming protein degradation in a cellular context.
Caption: Experimental workflow for in vitro PROTAC evaluation.
Key In Vitro Assays
Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[] Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase complex.[4]
Available Methods:
-
Surface Plasmon Resonance (SPR): Measures binding affinities and kinetics in a label-free manner.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore.[8]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that uses donor and acceptor beads to generate a signal when the ternary complex is formed.[2]
Data Presentation:
| Method | Parameter Measured | PROTAC Concentration (nM) | Binary Affinity (POI) KD (nM) | Binary Affinity (E3) KD (nM) | Ternary Complex Affinity KD (nM) | Cooperativity (α) |
| SPR | Binding Affinity & Kinetics | 100 | 50 | 200 | 25 | 2 |
| TR-FRET | Proximity Signal | 100 | - | - | IC50 = 75 nM | - |
| AlphaLISA | Proximity Signal | 100 | - | - | EC50 = 60 nM | - |
In Vitro Ubiquitination Assay
This assay directly demonstrates the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.[9]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL or Cereblon complex), ubiquitin, ATP, the target protein (POI), and the PROTAC.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.[9]
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[9] A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[9]
-
Data Presentation:
| Component | Condition 1 (Complete) | Condition 2 (- PROTAC) | Condition 3 (- E3 Ligase) | Condition 4 (- ATP) |
| E1 Enzyme | + | + | + | + |
| E2 Enzyme | + | + | + | + |
| E3 Ligase | + | + | - | + |
| Ubiquitin | + | + | + | + |
| ATP | + | + | + | - |
| POI | + | + | + | + |
| PROTAC | + | - | + | + |
| Result (Ubiquitination) | Yes (Laddering) | No | No | No |
Cellular Protein Degradation Assay
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context. Western blotting and flow cytometry are common methods to quantify protein degradation.[1][10]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[1][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.[1]
-
Perform SDS-PAGE and transfer as described in the ubiquitination assay.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize and quantify the band intensities.[1]
-
-
Data Analysis: Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. This allows for the determination of DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Flow cytometry can be a high-throughput method to assess protein degradation, especially for cell surface or intracellular proteins that can be fluorescently labeled.[10][12]
-
Cell Treatment: Treat cells with the PROTAC as described for the Western blot protocol.
-
Cell Staining:
-
For surface proteins, stain the cells with a fluorescently conjugated antibody against the POI.
-
For intracellular proteins, fix and permeabilize the cells before staining with the antibody.
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Data Analysis: Calculate the geometric mean fluorescence intensity (gMFI) for each treatment condition. The percentage of degradation can be determined by comparing the gMFI of treated samples to the vehicle control.
Data Presentation for Cellular Degradation:
| PROTAC Concentration (nM) | % Degradation (Western Blot) | % Degradation (Flow Cytometry) |
| 0.1 | 5 | 8 |
| 1 | 25 | 30 |
| 10 | 60 | 65 |
| 100 | 95 (Dmax) | 92 (Dmax) |
| 1000 | 80 (Hook Effect) | 78 (Hook Effect) |
| DC50 (nM) | ~5 | ~4 |
Conclusion
The successful development of PROTACs relies on a systematic and rigorous in vitro and cellular characterization pipeline. The assays described in this application note, from biophysical characterization of ternary complex formation to the quantification of cellular protein degradation, provide a comprehensive framework for evaluating the efficacy of PROTACs synthesized with the this compound linker. This structured approach enables researchers to make informed decisions for the optimization and selection of potent protein degrader candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Benzyl-PEG2-ethoxyethane-PEG2 in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an in-depth overview of the use of Benzyl-PEG2-ethoxyethane-PEG2, a polyethylene (B3416737) glycol (PEG)-based linker, in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by harnessing the cell's own protein disposal machinery.[1] This document offers detailed protocols and data presentation based on representative studies utilizing PEG linkers in the creation of novel therapeutics.
Introduction to this compound as a PROTAC Linker
This compound is a heterobifunctional linker specifically designed for the synthesis of PROTACs.[2][3] PROTACs are comprised of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[4] The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase, which is essential for efficient protein degradation.[5][6]
The PEG composition of this compound offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[7]
-
Improved Permeability: The flexible PEG linker can adopt conformations that mask the polar surface area of the PROTAC, potentially aiding its passage across cell membranes.[1]
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for achieving the correct orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer and subsequent degradation of the target.[5]
Principle of PROTAC Action
PROTAC technology leverages the intracellular ubiquitin-proteasome system to achieve targeted protein degradation.[3] The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[4]
Representative Application: Development of a PRC1-Targeting PROTAC
While specific data for a PROTAC utilizing the this compound linker is not yet prominent in published literature, we can look at a representative study on the development of a novel bridged PROTAC targeting the Polycomb Repressive Complex 1 (PRC1) using a PEG linker to illustrate the application.[2] In this example, a series of PROTACs were synthesized to induce the degradation of PRC1 components by recruiting the E3 ligase Cereblon (CRBN).[2]
Quantitative Data from a Representative PRC1 PROTAC Study
The following table summarizes the degradation data for a series of EED-binding and CRBN-recruiting PRC1 degraders with varying linker compositions. This data highlights the critical role of the linker in determining the efficacy of the PROTAC.
| Compound | Linker Type | DC50 (BMI1 Degradation) | Dmax (BMI1 Degradation) |
| 1 | Alkyl | 1 µM | >90% |
| 2 | Alkyl | >10 µM | <20% |
| 3 | PEG | >10 µM | <20% |
| 4 | PEG | >10 µM | <20% |
| 5 | PEG | >10 µM | <20% |
| 6 | PEG | >10 µM | <20% |
| 7 | PEG | >10 µM | <20% |
Data is illustrative and based on the findings from a study on PRC1 bridged PROTACs.[2] DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of PROTACs, based on methodologies from representative studies.
Protocol 1: PROTAC Synthesis
The synthesis of a PROTAC generally involves a multi-step process to connect the target protein ligand, the linker (such as this compound), and the E3 ligase ligand. A common approach is the use of a peptide coupling reaction.
Materials:
-
Target protein ligand with a suitable functional group for linkage.
-
This compound linker.
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Coupling agents (e.g., EDCI, HOAt).
-
Base (e.g., NMM).
-
Solvent (e.g., DMSO).
Procedure:
-
Dissolve the target protein ligand and the linker in an appropriate solvent.
-
Add the coupling agents and base to the reaction mixture.
-
Stir the reaction at room temperature for a specified time to allow for the formation of the ligand-linker conjugate.
-
Purify the conjugate using standard chromatographic techniques.
-
In a separate reaction, couple the purified ligand-linker conjugate to the E3 ligase ligand using a similar peptide coupling protocol.
-
Purify the final PROTAC molecule using HPLC.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
Protocol 2: Cell Culture and Treatment
Materials:
-
Human cell line relevant to the target protein (e.g., a cancer cell line).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
PROTAC stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in multi-well plates at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in the complete growth medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 3: Western Blot Analysis for Protein Degradation
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Conclusion
This compound represents a valuable tool in the development of novel PROTAC therapeutics. Its PEG-based structure provides favorable physicochemical properties that can enhance the efficacy of the resulting PROTAC. The provided protocols and representative data serve as a guide for researchers in the design and evaluation of new protein degraders. The successful development of potent and selective PROTACs is highly dependent on the careful selection and optimization of the linker, making linkers like this compound essential components in the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Incorporating Benzyl-PEG2-ethoxyethane-PEG2 into a PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[3] Benzyl-PEG2-ethoxyethane-PEG2 is a PEG-based linker that can be incorporated into PROTACs to connect the POI-binding and E3 ligase-recruiting ligands.[4][5][6] This document provides a detailed guide on the incorporation of this compound into a PROTAC, with a focus on synthetic protocols, data analysis, and relevant biological pathways.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that can significantly impact the efficacy of a PROTAC. The following table summarizes representative data on the effect of PEG linker length on the degradation of Bromodomain-containing protein 4 (BRD4), a common target in oncology research. The data illustrates the importance of optimizing linker length to achieve maximal potency (lower DC50) and efficacy (higher Dmax).
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Not Specified | [7] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Not Specified | [7] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Not Specified | [7] |
| BRD4 | VHL | PEG3 | 25 | >90 | [8] |
| BRD4 | VHL | PEG4 | 15 | >95 | [8] |
| BRD4 | VHL | PEG5 | 8 | >98 | [8] |
| BRD4 | VHL | PEG6 | 30 | >90 | [8] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The incorporation of this compound into a PROTAC typically involves standard organic synthesis techniques. The specific strategy will depend on the functional groups present on the POI ligand, the E3 ligase ligand, and the linker itself. The this compound linker will likely require functionalization to introduce reactive groups for conjugation, such as a terminal amine or carboxylic acid.
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol outlines a general two-step approach for synthesizing a PROTAC using amide bond formation, a common and robust method for linking the different components. This example assumes the this compound linker has been functionalized with a terminal amine and a terminal carboxylic acid on opposing ends.
Step 1: Coupling of the Linker to the E3 Ligase Ligand
-
Reagents and Materials:
-
E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide derivative) (1.0 eq)
-
Amine-functionalized this compound linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized this compound linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
-
Step 2: Coupling of the POI Ligand to the E3 Ligase Ligand-Linker Conjugate
-
Reagents and Materials:
-
E3 ligase ligand-linker conjugate from Step 1 (1.0 eq)
-
POI ligand with a carboxylic acid functional group (e.g., JQ1 derivative) (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the POI ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purify the final PROTAC using similar methods as described in Step 1, often employing preparative HPLC for final purification.
-
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol describes how to assess the efficacy of the newly synthesized PROTAC in degrading the target protein in a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target protein (e.g., a human cancer cell line for a BRD4-targeting PROTAC)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Western blot equipment (gels, transfer apparatus, imaging system)
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
-
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway and PROTAC Intervention
BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes, most notably c-Myc.[9] A PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation.
Caption: PROTAC-mediated degradation of BRD4 inhibits c-Myc transcription.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow from the synthesis of a PROTAC to its biological evaluation.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying E3 Ligase Binding Using Benzyl-PEG2-ethoxyethane-PEG2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins by coopting the cell's natural protein disposal machinery.[1] These molecules consist of two distinct ligands connected by a chemical linker; one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3]
Benzyl-PEG2-ethoxyethane-PEG2 is a flexible, polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of PROTACs. The PEG component enhances solubility and can influence the stability and cell permeability of the final PROTAC molecule. This document provides detailed application notes and protocols for the characterization of PROTACs utilizing a this compound linker in the study of E3 ligase binding and subsequent protein degradation.
Mechanism of Action
The fundamental mechanism of a PROTAC is to act as a bridge between a target protein and an E3 ubiquitin ligase.[1][4][5] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its degradation.[1][3]
Caption: PROTAC-induced ubiquitination and degradation pathway.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical-1 | BRD4 | CRBN | This compound | 8.5 | 92 | HeLa |
| Hypothetical-2 | BTK | CRBN | This compound | 2.2 | 97 | Mino |
| Hypothetical-3 | HDAC3 | VHL | This compound | 440 | 77 | HCT116 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will be dependent on the specific PROTAC, target, and experimental conditions.
Experimental Protocols
A comprehensive evaluation of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Caption: A typical experimental workflow for PROTAC evaluation.
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the E3 ligase and the target protein.[6][7]
Materials:
-
Purified recombinant E3 ligase (e.g., VHL or CRBN complex)
-
Purified recombinant target protein (POI)
-
PROTAC stock solution (in DMSO)
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)
-
Affinity beads for the tagged protein (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer (pull-down buffer with 300 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
In a microcentrifuge tube, combine the purified E3 ligase, POI, and the PROTAC at various concentrations. Include a vehicle control (DMSO).
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for complex formation.
-
Add affinity beads that specifically bind to a tag on one of the proteins (e.g., FLAG-tagged E3 ligase).
-
Incubate for an additional 1-2 hours at 4°C to allow the complex to bind to the beads.
-
Centrifuge the tubes to pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.
-
After the final wash, aspirate the supernatant and add elution buffer to the beads.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by SDS-PAGE and Western blot using antibodies against both the E3 ligase and the POI. An increase in the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3]
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the E3 ligase)
-
Purified E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Prepare a master mix containing the ubiquitination reaction buffer, E1, E2, ubiquitin, and ATP.
-
In separate tubes, add the purified E3 ligase and POI.
-
Add the PROTAC at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a "no E3" control.
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI. A high molecular weight smear or distinct bands above the unmodified POI indicate polyubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This is the standard assay to quantify the degradation of the target protein in a cellular context.[8]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Conclusion
The use of PROTACs with linkers such as this compound represents a powerful strategy for targeted protein degradation. The protocols outlined in this document provide a comprehensive framework for the characterization and validation of novel PROTAC molecules. Careful and systematic evaluation of ternary complex formation, in vitro ubiquitination, and cellular degradation is essential for the successful development of these promising therapeutic agents.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of Benzyl-PEG2-ethoxyethane-PEG2 in Cellular Assays: A Guide for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (PROTAC-POI-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2][3]
This document provides detailed application notes and protocols for the characterization of a hypothetical PROTAC, "PROTAC-X," which utilizes the Benzyl-PEG2-ethoxyethane-PEG2 linker. This polyethylene (B3416737) glycol (PEG)-based linker offers a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the degradation of a target protein.[3][4] The following sections will detail the general mechanism of action of PROTAC-X and provide step-by-step protocols for key cellular assays to evaluate its performance, including target protein degradation, cell viability, and ternary complex formation.
Mechanism of Action: PROTAC-X
PROTAC-X is designed to induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. The this compound linker connects a POI-binding ligand to an E3 ligase-recruiting ligand. Once inside the cell, PROTAC-X facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[1] The removal of the POI can then modulate downstream signaling pathways, leading to a therapeutic effect.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for PROTAC-X, illustrating the typical parameters evaluated in cellular assays.
Table 1: Protein Degradation Efficiency of PROTAC-X
| Cell Line | DC50 (nM) | Dmax (%) |
| Cell Line A | 50 | 95 |
| Cell Line B | 75 | 90 |
| Cell Line C | 120 | 85 |
DC50: The concentration of PROTAC-X required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Cytotoxicity of PROTAC-X
| Cell Line | IC50 (µM) |
| Cell Line A | > 10 |
| Cell Line B | > 10 |
| Cell Line C | > 10 |
IC50: The concentration of PROTAC-X that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol describes how to quantify the degradation of the target protein in response to treatment with PROTAC-X.[1][5]
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC-X stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of PROTAC-X (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).[5]
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.[5]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of PROTAC-X concentration to determine the DC50 and Dmax values.
-
Protocol 2: MTS Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of PROTAC-X.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC-X stock solution (in DMSO)
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of PROTAC-X for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log of PROTAC-X concentration to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to qualitatively or semi-quantitatively demonstrate the formation of the ternary complex (POI-PROTAC-X-E3 ligase) within the cell.[6]
Materials:
-
Cells treated with PROTAC-X or vehicle
-
Co-IP lysis buffer
-
Primary antibody against the target protein (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Primary antibodies against the target protein and the E3 ligase (for Western Blot)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with PROTAC-X at a concentration known to induce degradation and a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe separate membranes with antibodies against the target protein and the E3 ligase.
-
A band corresponding to the E3 ligase in the sample immunoprecipitated for the target protein from PROTAC-X-treated cells (but not in the vehicle control) indicates the formation of the ternary complex.[6]
-
References
Application Notes: Benzyl-PEG2-ethoxyethane-PEG2 Linker in Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted therapeutic class combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting these two components is crucial, influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1] The Benzyl-PEG2-ethoxyethane-PEG2 is a polyethylene (B3416737) glycol (PEG)-based linker. While specific data for this exact linker in ADC applications is not extensively published, its structural components suggest properties beneficial for ADC development. This document provides an overview of its potential applications and detailed protocols for its use in creating and evaluating ADCs.
The "this compound" structure comprises a benzyl (B1604629) group, which can offer a stable attachment point, and a flexible, hydrophilic PEG chain. PEG linkers are known to enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads.[2] This can help prevent aggregation and improve the ADC's pharmacokinetic profile.[1][2]
Key Features and Applications
-
Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which is advantageous when working with hydrophobic drugs, thereby reducing the risk of aggregation.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell, potentially shielding the payload from premature metabolic degradation and clearance, thus extending the ADC's half-life in circulation.[1]
-
Flexible Spacer: The ethoxyethane-PEG2 chain provides a flexible spacer between the antibody and the drug, which can minimize steric hindrance and allow both components to function optimally.
Experimental Protocols
Protocol 1: ADC Conjugation via Lysine (B10760008) Residues
This protocol outlines a two-step process for conjugating a drug to an antibody using a linker with an amine-reactive group (e.g., NHS ester) targeting surface-exposed lysine residues.[1]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker with an NHS ester functional group
-
Cytotoxic payload with a compatible functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Workflow Diagram:
Caption: Workflow for ADC conjugation via lysine residues.
Procedure:
-
Drug-Linker Synthesis:
-
If not pre-functionalized, the cytotoxic drug is first covalently attached to the this compound linker.[1] This typically involves activating one end of the linker (e.g., a carboxylic acid group with EDC/Sulfo-NHS) and reacting it with a corresponding functional group on the drug.[1]
-
The reaction progress is monitored by LC-MS.
-
The resulting drug-linker conjugate is purified using a method like reverse-phase HPLC.[1]
-
-
Antibody Preparation:
-
The antibody is buffer-exchanged into a Reaction Buffer (e.g., PBS at pH 8.0-8.5) to a final concentration of 5-10 mg/mL.[]
-
The precise antibody concentration is determined using a UV-Vis spectrophotometer at 280 nm.[1]
-
-
Conjugation Reaction:
-
The purified drug-linker conjugate (with an amine-reactive NHS-ester) is dissolved in an organic solvent like DMSO.[]
-
The drug-linker solution is added to the antibody solution at a specific molar excess (e.g., 10-fold) to achieve the desired Drug-to-Antibody Ratio (DAR).[1]
-
The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[1]
-
The reaction mixture is incubated for 2 hours at room temperature with gentle mixing.[1]
-
-
Purification and Characterization:
-
The reaction is quenched by adding a quenching solution.
-
The resulting ADC is purified from unconjugated drug-linker and other reagents using Size-Exclusion Chromatography (SEC).[]
-
The purified ADC is characterized to determine the DAR (e.g., by Hydrophobic Interaction Chromatography or LC-MS) and to assess for aggregation.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the change in DAR and the release of free payload over time.[4]
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system for analysis
Workflow Diagram:
Caption: Workflow for in vitro ADC plasma stability assay.
Procedure:
-
Incubation:
-
Sample Analysis:
-
Data Interpretation:
-
The DAR is plotted against time to determine the rate of drug deconjugation.
-
The concentration of free payload is plotted against time to assess the linker's cleavage rate.
-
Data Presentation:
Table 1: Representative Plasma Stability Data
| Time (hours) | Average DAR | Free Payload (ng/mL) |
| 0 | 3.8 | < 1.0 |
| 24 | 3.6 | 5.2 |
| 48 | 3.5 | 10.1 |
| 96 | 3.2 | 25.6 |
| 168 | 2.9 | 55.3 |
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells and is a crucial first step for evaluating efficacy.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Cell culture medium and supplements
-
Purified ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Workflow Diagram:
Caption: Workflow for in vitro ADC cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
ADC Treatment:
-
The ADC, unconjugated antibody, and free payload are serially diluted to a range of concentrations.
-
The medium is removed from the cells and replaced with medium containing the test articles.
-
Cells are incubated for a period of 3 to 5 days.
-
-
Viability Measurement:
-
After the incubation period, a cell viability reagent is added to each well.
-
The plate is incubated according to the manufacturer's instructions, and the signal (e.g., luminescence or absorbance) is measured.
-
-
Data Analysis:
-
The percentage of viable cells is calculated relative to untreated control cells.
-
The data is plotted as percent viability versus concentration, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined using a non-linear regression model.
-
Data Presentation:
Table 2: Representative Cytotoxicity Data (IC50 Values)
| Compound | Ag+ Cell Line (nM) | Ag- Cell Line (nM) |
| ADC | 1.5 | > 1000 |
| Unconjugated mAb | > 1000 | > 1000 |
| Free Payload | 0.1 | 0.1 |
Mechanism of Action Diagram:
Caption: General mechanism of action for an ADC.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Benzyl-PEG2-ethoxyethane-PEG2 Linkers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with PROTACs utilizing a Benzyl-PEG2-ethoxyethane-PEG2 linker. Below you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC?
Your this compound linker is a critical component of your Proteolysis Targeting Chimera (PROTAC). It serves as a bridge, connecting the ligand that binds to your target protein with the ligand that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical properties of this linker are crucial for the formation of a stable and productive ternary complex, which is the essential first step for the ubiquitination and subsequent degradation of the target protein. PEG-based linkers, like the one you are using, are popular due to their ability to improve the solubility and cell permeability of the PROTAC molecule.
Q2: What are the potential advantages and disadvantages of using a flexible PEG-based linker like this compound?
Flexible linkers offer the advantage of allowing the PROTAC to adopt multiple conformations, which can facilitate the formation of an energetically favorable ternary complex between the target protein and the E3 ligase. However, excessive flexibility can also be a disadvantage, potentially leading to an unstable ternary complex if the entropic cost of rigidification upon binding is too high. The hydrophilicity of PEG linkers can enhance solubility but may negatively impact passive cell permeability.
Q3: What is the "hook effect" and how does it relate to my PROTAC experiment?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation. The properties of the linker can influence the concentration at which the hook effect is observed.
Troubleshooting Guide: Low Degradation Efficiency
Here are some common issues and troubleshooting steps to consider when you observe low degradation efficiency with your this compound-based PROTAC.
Issue 1: Little to no degradation of the target protein is observed at all tested concentrations.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering the PROTAC's ability to cross the cell membrane. Consider performing a cellular permeability assay (e.g., PAMPA or Caco-2) to assess cell uptake. If permeability is low, you may need to synthesize PROTACs with more hydrophobic linkers or hybrid linkers. |
| Inefficient Ternary Complex Formation | The length and flexibility of the this compound linker may not be optimal for the specific target protein and E3 ligase pair, leading to weak or unstable ternary complex formation. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability. Consider synthesizing a series of PROTACs with varying linker lengths and compositions. |
| Incorrect E3 Ligase | The chosen E3 ligase may not be expressed or active in your experimental cell line. Verify the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your cells using Western Blot or qPCR. |
| Compound Instability | The PROTAC molecule may be unstable in the experimental conditions. Ensure proper storage and handling of the compound. Prepare fresh stock solutions for each experiment. |
Issue 2: A bell-shaped dose-response curve is observed (the "hook effect").
| Possible Cause | Suggested Solution |
| High PROTAC Concentration | You are likely observing the hook effect due to the formation of unproductive binary complexes at high concentrations. Perform a wider dose-response curve with more dilution points, especially at the higher concentrations, to accurately determine the optimal degradation concentration (DC50) and the concentration at which the hook effect begins. |
| Imbalanced Binding Affinities | A significant disparity in the binding affinity of the PROTAC for the target protein versus the E3 ligase can exacerbate the hook effect. Measure the binary binding affinities of your PROTAC to the target protein and the E3 ligase separately. If there is a large imbalance, consider redesigning the warhead or E3 ligase ligand. |
| Negative Cooperativity | The binding of the PROTAC to one protein may be hindering its binding to the other, leading to an unstable ternary complex. Characterize the ternary complex using biophysical assays (SPR, ITC) to assess cooperativity. A linker that promotes positive cooperativity can help mitigate the hook effect. |
Quantitative Data Summary
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | 3 | 50 | 85 |
| BRD4 | VHL | PEG | 4 | 25 | >95 |
| BRD4 | VHL | PEG | 5 | 10 | >95 |
| BRD4 | VHL | PEG | 6 | 30 | 90 |
This table presents representative data compiled from various sources and is for illustrative purposes only.
Experimental Protocols
Western Blot for Protein Degradation Quantification
Objective: To quantitatively assess the degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the formation and stability of the PROTAC-induced ternary complex.
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject the PROTAC over the E3 ligase surface to measure their binary interaction.
-
Inject the target protein over a different flow cell to measure non-specific binding.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (alpha) by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for troubleshooting low PROTAC efficiency.
Caption: Logical relationships influencing PROTAC degradation efficiency.
Optimizing linker length of Benzyl-PEG2-ethoxyethane-PEG2 for improved degradation
Welcome to the technical support center for optimizing PROTACs utilizing Benzyl-PEG2-ethoxyethane-PEG2 based linkers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
Question: We have synthesized a PROTAC using the this compound linker, but we are observing minimal to no degradation of our target protein. What are the potential causes and how can we troubleshoot this?
Answer:
Low degradation efficiency is a common challenge in PROTAC development. Several factors related to the linker and overall PROTAC design could be at play. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Low Degradation Efficiency
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
-
Confirm Cellular Permeability and Target Engagement: PROTACs are large molecules and may have poor cell permeability.
-
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to confirm that your PROTAC can enter the cell and bind to its intended target protein and the recruited E3 ligase.[1] Lack of engagement strongly suggests a permeability issue.
-
-
Evaluate Ternary Complex Formation: The linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]
-
Recommended Action: Utilize biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to measure the formation and stability of the ternary complex in vitro. Weak ternary complex formation indicates that the linker may not be optimal for bringing the two proteins together effectively.
-
-
Optimize Linker Length: The distance and orientation between the target protein and the E3 ligase, dictated by the linker, are critical for successful ubiquitination. The this compound linker may be too short or too long for your specific protein pair.[2][3][4]
-
Recommended Action: Synthesize a small library of PROTACs with varying linker lengths. For the this compound core, this can be achieved by adding or removing PEG units. For example, you could synthesize variants such as Benzyl-PEG1-ethoxyethane-PEG2, Benzyl-PEG2-ethoxyethane-PEG1, and Benzyl-PEG3-ethoxyethane-PEG2 to assess the impact of incremental changes.
-
Issue 2: A "Hook Effect" is Observed
Question: Our dose-response curve for protein degradation shows a decrease in efficacy at higher PROTAC concentrations. Is this expected and how should we address it?
Answer:
Yes, this is a well-documented phenomenon known as the "hook effect".[5] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) instead of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that is required for degradation.
Strategies to Mitigate the Hook Effect:
-
Refine Dosing in Subsequent Experiments: Your dose-response curve has successfully identified the optimal concentration range for maximal degradation. Future experiments should utilize concentrations at or near the "peak" of the curve to achieve the desired effect.
-
Enhance Ternary Complex Cooperativity: While more complex, redesigning the PROTAC to promote positive cooperativity in ternary complex formation can reduce the hook effect. This involves modifications to the warhead, E3 ligase ligand, or the linker itself to ensure the ternary complex is more stable than the binary complexes.
-
Biophysical Analysis: Use assays like TR-FRET at varying concentrations to directly correlate the formation of the ternary complex with the observed degradation profile. This can provide a deeper understanding of the relationship between complex formation and the hook effect for your system.
Frequently Asked Questions (FAQs)
Q1: Why was a PEG-based linker like this compound chosen for our PROTAC design?
A1: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design for several beneficial reasons.[6][7] They enhance the solubility and reduce the aggregation of often-hydrophobic PROTAC molecules.[5][7] The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a conformation that facilitates a productive ternary complex formation.[7][8] The ethoxyethane motif within the linker can further modulate the physicochemical properties of the molecule.
Q2: How does varying the length of the this compound linker impact degradation?
A2: The relationship between linker length and degradation efficacy is not linear and must be empirically determined for each target protein and E3 ligase pair.[2][3]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too Long: A linker that is too long might lead to an unproductive ternary complex where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination by the E3 ligase.
-
Optimal Length: An optimal linker length facilitates a stable and productive ternary complex, leading to efficient ubiquitination and degradation. This often results in the lowest DC₅₀ (half-maximal degradation concentration) and highest Dₘₐₓ (maximal degradation).
Q3: What are the key parameters to assess when comparing PROTACs with different linker lengths?
A3: When evaluating your library of PROTACs with modified linker lengths, you should focus on the following quantitative metrics:
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.
-
Degradation Kinetics: The rate at which the protein is degraded. This can be assessed through time-course experiments.
These parameters can be determined using methods like Western Blotting or high-throughput techniques such as HiBiT/NanoBRET™ assays.[9][10][11]
Data Presentation
The following tables present hypothetical data from a study aimed at optimizing the linker length around the core this compound structure for a target protein, "Target-X", recruiting the CRBN E3 ligase.
Table 1: Impact of Linker Length on Target-X Degradation
| PROTAC ID | Linker Structure | Linker Atom Count | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | Benzyl-PEG1-ethoxyethane-PEG2 | 18 | 150 | 75 |
| PROTAC-B | This compound | 21 | 50 | 92 |
| PROTAC-C | Benzyl-PEG3-ethoxyethane-PEG2 | 24 | 85 | 88 |
| PROTAC-D | Benzyl-PEG2-ethoxyethane-PEG3 | 24 | 90 | 85 |
| PROTAC-E | Benzyl-PEG4-ethoxyethane-PEG2 | 27 | 250 | 60 |
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Ternary Complex (Target-X : PROTAC : CRBN) TR-FRET Signal (RFU) |
| PROTAC-A | 1800 |
| PROTAC-B | 3500 |
| PROTAC-C | 2900 |
| PROTAC-D | 2750 |
| PROTAC-E | 1200 |
Note: The data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ
Objective: To quantitatively measure the degradation of a target protein following treatment with varying concentrations of a PROTAC.[9][10]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTACs (e.g., 0.1 nM to 10 µM) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and use a non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Objective: To measure the proximity of the target protein and the E3 ligase induced by the PROTAC in vitro.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of the purified, tagged (e.g., His-tagged Target-X and GST-tagged CRBN) proteins in an appropriate assay buffer.
-
Prepare serial dilutions of the PROTACs in the assay buffer.
-
Prepare solutions of the FRET donor (e.g., anti-His-Terbium) and acceptor (e.g., anti-GST-d2) antibodies.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the serial dilutions of the PROTACs to the wells. Include a no-PROTAC control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET enabled plate reader.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio as a function of PROTAC concentration to assess the formation of the ternary complex.
-
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Benzyl-PEG2-ethoxyethane-PEG2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Benzyl-PEG2-ethoxyethane-PEG2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor solubility in this compound PROTACs?
Poor solubility of PROTACs, including those with a this compound linker, is often attributed to their high molecular weight and hydrophobicity.[1][2] These molecules are significantly larger than traditional small molecule drugs and often fall outside of Lipinski's "rule of five," predisposing them to low aqueous solubility.[] The specific chemical moieties of the warhead and the E3 ligase ligand also play a crucial role in the overall solubility of the PROTAC molecule.[4][5]
Q2: My PROTAC is precipitating out of solution during my cell-based assay. What should I do?
Precipitation during an experiment is a clear indication of poor solubility at the tested concentration.[6] It is crucial to ensure the PROTAC is fully solubilized in a suitable vehicle, such as DMSO, before further dilution into aqueous media.[6] Consider lowering the final concentration of the PROTAC in your assay. It's also advisable to perform a dose-response experiment to identify the optimal concentration range where the compound remains in solution and exhibits maximal activity.[7]
Q3: What is the "hook effect" and how does it relate to solubility?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7] While not a direct measure of solubility, working at very high concentrations to overcome poor efficacy can push you into the hook effect region. Ensuring your PROTAC is soluble at the desired effective concentration is a critical first step.
Q4: Can the this compound linker itself contribute to solubility issues?
While PEG linkers are generally incorporated to improve solubility, the overall properties of the PROTAC are determined by the interplay of the warhead, linker, and E3 ligase ligand.[1][4] The hydrophobicity of the benzyl (B1604629) group and the ethoxyethane moiety could potentially offset the hydrophilic nature of the PEG chains, especially if the warhead and E3 ligase ligand are also highly lipophilic.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| PROTAC precipitates upon dilution in aqueous buffer or cell culture media. | The PROTAC has low aqueous solubility. | 1. Confirm complete initial solubilization: Ensure the PROTAC is fully dissolved in a stock solution (e.g., 100% DMSO) before serial dilution. 2. Reduce final concentration: Test a lower concentration range in your experiment. 3. Use a co-solvent: For in vitro assays, consider the use of a small percentage of a co-solvent like DMSO or ethanol (B145695) in the final solution, ensuring it does not affect cell viability. 4. Formulation development: Explore the use of excipients or surfactants to improve solubility.[] |
| Inconsistent results or lack of activity in cellular assays. | Poor solubility leading to lower than expected intracellular concentrations. | 1. Assess cell permeability: Use assays like the Caco-2 permeability assay to determine if the PROTAC can efficiently cross the cell membrane. 2. Confirm target engagement in cells: Employ techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that the PROTAC is binding to its intended target and the E3 ligase within the cell.[7][8] 3. Modify the PROTAC structure: Consider chemical modifications to improve solubility, such as introducing basic nitrogen atoms in the linker or warhead.[1] |
| Difficulty in achieving high enough concentrations for in vivo studies. | The PROTAC has poor solubility in pharmaceutically acceptable vehicles. | 1. Formulation Strategies: Investigate amorphous solid dispersions (ASDs) with polymers like HPMCAS or self-nano emulsifying drug delivery systems (SNEDDS).[9][10][11][12] 2. Prodrug Approach: A prodrug strategy can be employed to mask polar groups and improve bioavailability.[1] 3. Test in biorelevant media: Evaluate solubility in simulated intestinal fluids (FaSSIF/FeSSIF) to better predict in vivo behavior.[1][2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of a PROTAC, which is a measure of how much of the compound will stay in solution after being rapidly diluted from a DMSO stock.
Methodology:
-
Prepare a high-concentration stock solution of the this compound PROTAC in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm to detect precipitation.
-
Filter the solutions to remove any precipitate.
-
Quantify the concentration of the soluble PROTAC in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[][13]
-
The highest concentration that remains in solution without significant precipitation is determined as the kinetic solubility.
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation for Improved Solubility
This protocol outlines a general approach to creating an ASD to enhance the solubility of a poorly soluble PROTAC.
Methodology:
-
Polymer Selection: Choose a suitable polymer for forming the ASD, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[9][11]
-
Solvent Selection: Identify a common solvent that can dissolve both the PROTAC and the polymer (e.g., acetone, methanol, or a mixture).
-
Preparation of the ASD:
-
Characterization of the ASD:
-
Confirm the amorphous nature of the PROTAC in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[14]
-
-
Dissolution Testing:
-
Perform a dissolution test by adding the ASD formulation to an aqueous buffer (e.g., phosphate buffer, pH 6.8) and measuring the concentration of the dissolved PROTAC over time using HPLC.[10]
-
Compare the dissolution profile of the ASD to that of the unformulated, amorphous PROTAC. A significant increase in the area under the curve (AUC) indicates improved solubility and dissolution rate.[9][11]
-
Visualizations
Caption: Troubleshooting workflow for addressing poor PROTAC solubility.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects with Benzyl-PEG2-ethoxyethane-PEG2 Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl-PEG2-ethoxyethane-PEG2 linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC molecule?
A this compound linker is a chemical scaffold that connects the target protein binder and the E3 ligase recruiter in a PROTAC molecule.[][2] Its primary function is to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[2] The polyethylene (B3416737) glycol (PEG) composition of this linker is intended to improve the solubility and cell permeability of the PROTAC.[][3]
Q2: How can the this compound linker contribute to off-target effects?
The linker plays a crucial role in determining the overall conformation of the PROTAC and the resulting ternary complex.[4] Off-target effects can arise if the linker length or flexibility leads to the recruitment of unintended proteins to the E3 ligase, resulting in their degradation.[][4] An improperly optimized linker might promote the formation of unproductive binary complexes or unstable ternary complexes that dissociate before effective ubiquitination, or it could lead to the degradation of proteins other than the intended target.[2]
Q3: What are the potential advantages of using a PEG-based linker like this compound?
PEG linkers are known for their hydrophilicity, which can enhance the aqueous solubility and pharmacokinetic properties of the PROTAC molecule.[3] This can improve cell permeability and bioavailability.[] The flexibility of PEG chains may also allow the PROTAC to adopt multiple conformations, potentially increasing the likelihood of forming a productive ternary complex.[2]
Q4: When should I consider modifying the this compound linker?
You should consider modifying the linker if you observe significant off-target protein degradation, poor degradation of your target protein, or suboptimal physicochemical properties such as low solubility or cell permeability.[][4] Systematic variation of the linker length and composition is a key strategy to improve the selectivity and efficacy of a PROTAC.[4]
Troubleshooting Guides
Problem 1: My PROTAC constructed with a this compound linker shows significant degradation of off-target proteins.
-
Possible Cause: The linker may be too flexible or its length may be suboptimal, leading to the formation of stable ternary complexes with unintended proteins.
-
Troubleshooting Steps:
-
Confirm Off-Target Effects: Utilize quantitative proteomics, such as Tandem Mass Tagging (TMT)-based analysis, to identify and quantify the full spectrum of degraded proteins upon PROTAC treatment.[4]
-
Vary Linker Length: Synthesize and test a series of PROTACs with shorter and longer PEG linkers. This can help determine the optimal length to favor the desired ternary complex over off-target ones.[]
-
Introduce Rigidity: Consider replacing a portion of the flexible PEG chain with a more rigid chemical moiety. Rigid linkers can pre-organize the PROTAC into a conformation that is more selective for the target protein.[2]
-
Change E3 Ligase Ligand: If linker optimization is insufficient, consider switching to a different E3 ligase system (e.g., from Cereblon to VHL). The different geometry of the ternary complex may improve selectivity.[4]
-
Problem 2: My PROTAC shows poor degradation of the target protein.
-
Possible Cause: The this compound linker may be too short or too long, preventing the formation of a stable and productive ternary complex.[]
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Employ biophysical assays such as Förster Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET) to measure the formation of the ternary complex in the presence of your PROTAC.
-
Optimize Linker Length: As with off-target effects, systematically test PROTACs with varying linker lengths to identify the optimal distance and geometry for efficient ternary complex formation.[]
-
Evaluate Compound Stability: Assess the stability of your PROTAC in the experimental medium over the time course of your experiment to ensure that the compound is not degrading prematurely.[4]
-
Data Presentation
Table 1: Example Data from a Linker Length Optimization Study
| Linker Modification | Target Protein Degradation (%) | Off-Target Protein A Degradation (%) | Off-Target Protein B Degradation (%) |
| Benzyl-PEG1-ethoxyethane-PEG2 | 25 | 10 | 5 |
| This compound | 60 | 45 | 30 |
| Benzyl-PEG3-ethoxyethane-PEG2 | 85 | 35 | 20 |
| Benzyl-PEG4-ethoxyethane-PEG2 | 70 | 15 | 10 |
This is example data and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 2: Quantitative Proteomics for Off-Target Identification
-
Sample Preparation: Treat cells with the PROTAC or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions to identify proteins that are significantly downregulated by the PROTAC.
Visualizations
Caption: Mechanism of PROTAC action and potential for off-target effects.
Caption: Workflow for troubleshooting PROTAC off-target effects.
Caption: Hypothetical signaling pathway impacted by an off-target effect.
References
Troubleshooting PROTAC purification with Benzyl-PEG2-ethoxyethane-PEG2
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers working on the purification of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges encountered when using flexible polyethylene (B3416737) glycol (PEG) based linkers such as Benzyl-PEG2-ethoxyethane-PEG2 .
Frequently Asked Questions (FAQs)
Q1: My final PROTAC product, which contains the this compound linker, is an oily or sticky solid. How should I handle this?
This is a common issue with PEG-containing molecules. The flexible and hydrophilic nature of the PEG chain can disrupt crystal lattice formation and retain residual solvents, resulting in a non-crystalline, often sticky or oily, final product.
-
Solution 1: Lyophilization. After purification via reverse-phase HPLC, pooling the fractions containing your product in a water/acetonitrile mixture and lyophilizing is often the most effective way to obtain a manageable powder.
-
Solution 2: Trituration. If an oil is obtained, you can attempt to precipitate it as a solid by trituration. This involves dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and adding it dropwise to a vigorously stirring anti-solvent (e.g., hexane (B92381) or diethyl ether). The solid can then be isolated by filtration.
-
Solution 3: High-Vacuum Drying. Place the sample under a high-vacuum line for an extended period (12-48 hours) to remove trace amounts of trapped organic solvents or water that may be contributing to the oily nature.
Q2: I'm observing poor separation between my final PROTAC and unreacted starting materials during purification. What should I do?
The properties of PROTACs—often having a high molecular weight and intermediate polarity—can make chromatographic separation from precursors challenging.
-
For Flash Chromatography:
-
Optimize Solvent System: Use a stronger, more polar mobile phase or add a modifier. For silica (B1680970) gel chromatography, adding a small amount of methanol (B129727) (1-5%) to a dichloromethane (B109758) or ethyl acetate-based mobile phase can improve the elution of polar PROTACs.
-
Change Stationary Phase: If separation on standard silica is poor, consider using a different stationary phase. Reverse-phase flash chromatography (C18) is an excellent alternative for PROTACs and can provide a different selectivity compared to normal-phase silica.
-
-
For HPLC:
-
Gradient Optimization: The key to resolving closely eluting species is to use a shallower gradient during the elution window of your compounds.[1][2] A shallow gradient (e.g., 0.5% change in organic solvent per minute) increases the interaction time with the stationary phase, improving resolution.[3]
-
Q3: My PROTAC shows broad peaks, tailing, or peak splitting during RP-HPLC analysis. What are the causes and solutions?
These are common issues in PROTAC analysis and purification, often stemming from their complex structures.[1]
-
Broad Peaks/Tailing: This can be caused by the inherent hydrophobicity and large size of PROTACs, leading to slow mass transfer kinetics.[4]
-
Increase Column Temperature: Raising the column temperature to 40-60°C can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[4]
-
Use Wide-Pore Columns: Columns with a pore size of ≥300 Å are recommended for large molecules like PROTACs as they allow better diffusion into the stationary phase.[4]
-
Check for Metal Interactions: PROTACs can chelate to metal surfaces in the HPLC system. Using columns with specially treated hardware (e.g., Waters MaxPeak™ Premier) can mitigate these interactions and improve peak shape.
-
-
Peak Splitting: This can occur if the PROTAC has multiple chiral centers or rotamers that interconvert slowly on the chromatographic timescale.[1]
-
Adjust Mobile Phase: Changing the mobile phase pH or solvent composition can sometimes coalesce these peaks.
-
Variable Temperature HPLC: Running the analysis at different temperatures can help determine if the splitting is due to rotational isomers (rotamers).
-
Q4: My purified PROTAC has low aqueous solubility for biological assays, despite the PEG linker. How can I address this?
While PEG linkers are incorporated to improve solubility, the overall molecule can still be dominated by large, hydrophobic warhead and E3 ligase ligand structures, leading to poor aqueous solubility.[5][6][7]
-
Formulation Strategies: For in vitro assays, prepare high-concentration stock solutions in 100% DMSO.[8] When diluting into aqueous assay buffers, do so serially and ensure vigorous mixing to avoid precipitation. The final DMSO concentration should be kept consistent across all experiments (typically ≤0.5%).
-
Use of Excipients: In some cases, non-ionic surfactants like Tween-80 or PEG300 can be used in formulations to improve solubility for in vivo studies.[9]
-
pH Adjustment: If your PROTAC contains ionizable groups (like a piperazine (B1678402) ring), adjusting the pH of the buffer may significantly improve solubility.[8]
Q5: How can I definitively confirm the identity and purity of my final PROTAC after purification?
A combination of analytical techniques is essential for full characterization.[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the molecular weight of the PROTAC and assessing its purity. High-resolution mass spectrometry (HRMS) provides an exact mass, which is crucial for confirming the elemental composition.
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are vital for confirming the chemical structure of the final compound and ensuring that no starting materials remain.[10]
-
Tandem MS (MS/MS): For detailed structural elucidation, MS/MS techniques can be used to analyze the fragmentation patterns of the PROTAC, which helps to confirm the connectivity of the warhead, linker, and E3 ligase ligand.[10]
Data & Protocols
Table 1: Recommended Starting Conditions for RP-HPLC Purification of PEG-Linked PROTACs
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size, ≥300 Å pore size | C18, 10-50 mm ID, 150-250 mm length, 5-10 µm particle size, ≥300 Å pore size | C18 is a versatile stationary phase. Wide-pore packing is critical for large molecules to prevent restricted diffusion.[4] |
| Mobile Phase A | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water | Acidic modifiers ensure protonation of silanols and analytes, improving peak shape. TFA provides excellent peak shape but can be difficult to remove. FA is MS-friendly.[3] |
| Mobile Phase B | 0.1% FA or TFA in Acetonitrile (ACN) | 0.1% FA or TFA in Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and UV cutoff.[3] |
| Gradient | 5-95% B over 10-20 min (Scouting); Shallow gradient (e.g., 20-50% B over 30 min) for purification | Based on analytical run; typically a shallow gradient around the elution point of the PROTAC. | A shallow gradient is crucial for separating the final product from closely related impurities.[3] |
| Flow Rate | 0.3 - 1.0 mL/min | 5 - 50 mL/min (depends on column ID) | Scaled appropriately for the column diameter. |
| Temperature | 40 - 60 °C | 40 - 60 °C | Elevated temperature improves peak shape and reduces system backpressure.[4] |
| Detection | UV (e.g., 254 nm, 280 nm) and/or Mass Spectrometry (MS) | UV (e.g., 254 nm, 280 nm) with mass-directed fractionation if available.[11] | UV allows for general detection, while MS provides mass confirmation for accurate fraction collection. |
Experimental Protocol: Reverse-Phase HPLC Purification of a PROTAC
This protocol outlines a general procedure for purifying a PROTAC using a preparative RP-HPLC system with UV and/or mass-directed fractionation.
1. Sample Preparation: a. After the final synthesis step and work-up, dissolve the crude PROTAC material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Methanol). The concentration should be as high as possible without causing precipitation. b. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.
2. Method Development (Analytical Scale): a. Using an analytical HPLC system, inject a small amount (1-5 µL) of the prepared sample. b. Run a fast "scouting" gradient (e.g., 5-95% Acetonitrile in 10 minutes) to determine the approximate retention time of the desired PROTAC product. c. Based on the scouting run, develop a focused, shallow gradient around the retention time of the product to maximize resolution from impurities. For example, if the product elutes at 40% Acetonitrile in the scouting run, a new gradient of 30-50% Acetonitrile over 20-30 minutes would be appropriate. d. Confirm the identity of the target peak using LC-MS analysis.
3. Preparative Scale-Up: a. Equilibrate the preparative HPLC column (e.g., C18, 20 x 150 mm) with the starting mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% FA) for at least 5-10 column volumes. b. Inject the filtered crude sample onto the column. The injection volume will depend on the sample concentration and column loading capacity. c. Run the preparative gradient method developed in the analytical step, adjusting the flow rate according to the column diameter (e.g., 20 mL/min for a 20 mm ID column). d. Monitor the elution profile using a UV detector.
4. Fraction Collection: a. Collect fractions based on the UV chromatogram peaks. If using a mass-directed system, set the collector to trigger only for the m/z of the target PROTAC.[11] b. It is advisable to collect fractions across the entire peak and analyze the leading and tailing edges separately for purity.
5. Post-Purification Analysis and Work-up: a. Analyze all collected fractions containing the desired product by analytical LC-MS to assess purity. b. Pool the fractions that meet the desired purity level (e.g., >95%). c. Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator. d. Freeze the remaining aqueous solution and lyophilize to obtain the final PROTAC as a dry powder.
Visual Guides
Caption: A standard workflow for the purification of a synthetic PROTAC.
Caption: Troubleshooting logic for common HPLC peak shape issues with PROTACs.
Caption: Conceptual structure of a PROTAC with the specified PEG linker.
References
- 1. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Technical Support Center: Enhancing Cell Permeability of Benzyl-PEG2-ethoxyethane-PEG2-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Benzyl-PEG2-ethoxyethane-PEG2-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based PROTAC showing low cell permeability?
A1: PROTACs, due to their high molecular weight and large polar surface area, often exhibit poor cell permeability.[1][2][3] The this compound linker, while offering some flexibility, can contribute to a high polar surface area. The overall physicochemical properties of your specific PROTAC, including the warhead and E3 ligase ligand, will also significantly influence its ability to cross the cell membrane.
Q2: What are the key physicochemical properties influencing the permeability of my PROTAC?
A2: Key properties include molecular weight (MW), polar surface area (PSA), number of hydrogen bond donors (HBDs) and acceptors (HBAs), and lipophilicity (LogP).[1][4] PROTACs typically fall "beyond the Rule of 5," meaning they exceed the typical cutoffs for these parameters for orally bioavailable drugs.[1][5] The three-dimensional conformation and the ability to form intramolecular hydrogen bonds to shield polar groups are also critical for cell permeability.[6][7]
Q3: How does the this compound linker specifically affect permeability?
A3: PEG linkers can adopt folded conformations in less polar environments, such as the cell membrane, which can shield polar groups and reduce the molecule's overall size and polarity, a "chameleonic" effect that may enhance permeability.[5][8] However, the ether oxygens in the PEG chain are hydrogen bond acceptors and can contribute to the overall polar surface area. The optimal linker length and composition are highly dependent on the specific warhead and E3 ligase ligand.
Q4: What is the "hook effect" and is it related to cell permeability?
A4: The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[9] This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] While not directly a measure of permeability, if a PROTAC has poor permeability, you may not reach intracellular concentrations high enough to observe a significant hook effect. The properties of the linker can influence the concentration at which this effect is observed.[9]
Troubleshooting Guides
Issue 1: Low Target Degradation in Cellular Assays
If you observe minimal or no degradation of your target protein, poor cell permeability of your PROTAC is a likely cause.
| Possible Cause | Suggested Solution |
| High Polarity of the PROTAC | Modify the linker to be more hydrophobic. Consider replacing a portion of the PEG chain with an alkyl chain.[9] |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying PEG linker lengths to identify the optimal length for your specific system.[9] |
| Inefficient Conformational Shielding | Introduce groups that can form intramolecular hydrogen bonds to mask polar moieties and reduce the 3D polar surface area.[6] |
| Active Efflux | The PROTAC may be a substrate for cellular efflux pumps. Co-incubate with known efflux pump inhibitors to test this hypothesis. |
| Poor Solubility | Low aqueous solubility can limit the effective concentration of the PROTAC available for cell uptake.[1] Inserting basic nitrogen atoms into the linker can sometimes improve solubility.[6] |
Issue 2: Inconsistent Results Between Different Cell Lines
| Possible Cause | Suggested Solution |
| Differential Expression of Efflux Pumps | Quantify the expression levels of common efflux pumps (e.g., P-gp, BCRP) in your cell lines. |
| Differences in Membrane Lipid Composition | While difficult to modify, be aware that membrane composition can influence passive diffusion. |
| Varied Expression of Uptake Transporters | Investigate if your PROTAC might be a substrate for an active uptake transporter that is differentially expressed between cell lines. |
Quantitative Data Summary
The following tables provide representative data from permeability assays for hypothetical PROTACs with modifications to the this compound linker structure.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
| PROTAC ID | Linker Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| PROTAC-A | This compound (Reference) | 0.8 | Low Permeability |
| PROTAC-B | Replaced one PEG unit with a propyl chain | 1.5 | Moderate Permeability |
| PROTAC-C | Introduced a methyl group on the benzyl (B1604629) moiety | 1.1 | Slightly Improved Permeability |
| PROTAC-D | Shortened to Benzyl-PEG1-ethoxyethane-PEG1 | 1.0 | Slightly Improved Permeability |
Table 2: Caco-2 Permeability Assay
| PROTAC ID | Papp A to B (x 10⁻⁶ cm/s) | Papp B to A (x 10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) | Interpretation |
| PROTAC-A | 0.5 | 2.5 | 5.0 | High Efflux |
| PROTAC-B | 1.2 | 1.8 | 1.5 | Low Efflux, Improved Permeability |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Prepare the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Prepare the Acceptor Plate:
-
The acceptor plate contains a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add buffer to the wells of the acceptor plate.
-
-
Assemble the Assay:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the solutions in both plates.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Assess Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Repeat the process in the reverse direction to assess active efflux. Add the PROTAC to the basolateral chamber and sample from the apical chamber.
-
-
Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A to B and B to A transport.
-
The efflux ratio is calculated by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
How to assess and minimize Benzyl-PEG2-ethoxyethane-PEG2 linker cleavage
Technical Support Center: Benzyl-PEG2-ethoxyethane-PEG2 Linker
Welcome to the technical support center for the this compound linker. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers assess and minimize linker cleavage during their experiments. This linker is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras (PROTACs).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary components?
A1: This is a PEG-based linker used for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1][3] Its key structural components are a benzyl (B1604629) ether group and a PEGylated spacer. The benzyl group can be used for protecting alcohol functionalities and can be removed through hydrogenolysis.[4] The PEG (polyethylene glycol) components enhance the hydrophilicity and solubility of the entire molecule, which can improve pharmacokinetic properties in drug development.[]
Q2: What are the main causes of cleavage for this type of linker?
A2: The primary site of instability in this linker is the benzyl ether bond. Benzyl ethers are susceptible to cleavage under several conditions:
-
Strongly Acidic Conditions: While stable in moderate acidity, strong acids can cleave the ether bond, especially at higher temperatures.[6]
-
Catalytic Hydrogenolysis: This is a common laboratory method to intentionally cleave benzyl ethers using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.[7] Unintentional exposure to similar reductive conditions can cause cleavage.
-
Oxidative Conditions: Certain strong oxidizing agents can also lead to the cleavage of benzyl ethers.[6]
-
Lewis Acids: Reagents like boron trichloride (B1173362) (BCl₃) are effective at cleaving benzyl ethers but can be harsh.[8]
Q3: How can I detect if the linker in my conjugate is cleaving prematurely?
A3: Detecting linker cleavage involves measuring the amount of intact conjugate versus the amount of released payload or fragments over time. The most common and effective analytical methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a key technique for ADC (Antibody-Drug Conjugate) and PROTAC bioanalysis.[9] It can be used to quantify the intact molecule, measure the release of the free payload, and determine the drug-to-antibody ratio (DAR) in ADC applications, where a decrease in DAR over time signifies cleavage.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Hydrophobic Interaction Chromatography (HIC-HPLC) can separate the intact conjugate from fragments or aggregates, allowing for quantification of stability.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter related to linker instability.
| Problem / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Loss of biological activity or inconsistent results. | Linker Cleavage: The conjugate is degrading, leading to premature release of the active payload or separation of the PROTAC components. | 1. Confirm Cleavage: Use LC-MS to analyze your sample for the presence of the free payload/ligand and the cleaved linker-protein portion.[9] 2. Perform a Stability Assay: Conduct an in vitro plasma stability assay (see Protocol 1) to quantify the rate of cleavage under physiological conditions.[11] |
| High levels of free payload/drug detected in plasma stability assays. | Chemical Instability: The benzyl ether bond is not stable under the assay conditions (e.g., pH, presence of certain enzymes). | 1. Investigate pH Sensitivity: Perform stability studies across a range of pH values (e.g., 5.0, 6.5, 7.4) to determine if cleavage is acid-catalyzed (see Protocol 2). Hydrazone linkers, for example, are known to be acid-labile.[12] 2. Minimize Harsh Reagents: Ensure that no strong acids, bases, or reducing agents are used in downstream processing or formulation buffers.[6] |
| Inconsistent results between preclinical models (e.g., mouse vs. human plasma). | Species-Specific Enzymatic Cleavage: Plasma enzymes can differ between species. For instance, some peptide-based linkers are known to be less stable in rodent plasma due to specific carboxylesterases. | 1. Conduct Cross-Species Stability Tests: Run parallel plasma stability assays using plasma from all relevant species (human, mouse, rat, cyno) to identify discrepancies (see Protocol 1).[10][11] 2. Analyze Metabolites: Use LC-MS/MS to identify any enzyme-driven cleavage products to understand the mechanism. |
| Precipitation or aggregation of the conjugate during storage or experiments. | Hydrophobicity and Instability: Cleavage can expose hydrophobic regions, or the conjugate itself may be prone to aggregation. Hydrophobic linkers can limit the drug-to-antibody ratio before aggregation occurs.[13] | 1. Assess Aggregation: Use SEC-HPLC to quantify the formation of high molecular weight species (aggregates) over time.[10] 2. Optimize Formulation: Increase the PEG content in the linker if redesign is an option.[] For storage, screen different buffer conditions (pH, excipients) to improve solubility and stability. |
Visual Guides & Workflows
// Node Definitions A [label="1. Prepare Conjugate Stock\n(e.g., 10 mg/mL in DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Dilute Conjugate\nin Plasma (Human, Mouse, etc.)\nto final conc. (e.g., 100 µg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Collect Aliquots\nat Time Points\n(0, 6, 24, 48, 96, 168h)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Quench & Process Samples\n(e.g., Protein Precipitation\nwith Acetonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Analyze by LC-MS\nQuantify Intact Conjugate\nand/or Released Payload", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Data Analysis\nCalculate Half-life (t½)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; } dot Caption: Experimental workflow for an in vitro plasma stability assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to determine the stability of the linker conjugate in plasma from various species.[11]
Objective: To quantify the rate of linker cleavage and calculate the conjugate's half-life in a physiological matrix.
Materials:
-
This compound-linked conjugate
-
Control conjugate with a known stable linker (optional)
-
DMSO (anhydrous)
-
Plasma (e.g., Human, Mouse, Rat) stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
Incubator, Centrifuge, LC-MS system
Methodology:
-
Preparation: Thaw frozen plasma on ice. Once thawed, centrifuge at ~2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the supernatant for the experiment.
-
Incubation:
-
Prepare a 10 mg/mL stock solution of your conjugate in DMSO.
-
Spike the conjugate stock solution into the plasma to a final concentration of 100 µg/mL. The final DMSO concentration should be ≤1% to avoid protein precipitation.
-
Incubate the plasma samples in a shaking incubator at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
The T=0 sample should be collected immediately after adding the conjugate and processed right away.
-
-
Sample Processing:
-
To each 50 µL plasma aliquot, add 200 µL of ice-cold acetonitrile containing an internal standard (if available) to precipitate plasma proteins.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant to quantify the concentration of the intact conjugate or the released payload.[14]
-
Develop an LC-MS method capable of separating the parent molecule from its cleavage products.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining at each time point versus time.
-
Calculate the stability half-life (t½) by fitting the data to a first-order decay curve.
-
Protocol 2: Linker Stability Assessment at Different pH Conditions
Objective: To determine the susceptibility of the benzyl ether linker to acid-catalyzed hydrolysis.
Materials:
-
Conjugate of interest
-
Buffers of varying pH:
-
pH 5.0 (e.g., 50 mM Acetate Buffer)
-
pH 6.5 (e.g., 50 mM Phosphate Buffer)
-
pH 7.4 (e.g., 50 mM PBS)
-
-
Incubator, HPLC or LC-MS system
Methodology:
-
Preparation: Prepare a stock solution of the conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Incubation:
-
Dilute the conjugate stock into each of the different pH buffers to a final concentration of 100 µg/mL.
-
Set up parallel incubation reactions for each pH condition at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).
-
-
Analysis:
-
Directly inject the aliquots into an HPLC or LC-MS system to measure the percentage of remaining intact conjugate.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time for each pH condition.
-
Compare the degradation rates. A significantly faster rate of degradation at pH 5.0 compared to pH 7.4 would indicate acid lability.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 4. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Enhancing Ternary Complex Formation with Benzyl-PEG2-ethoxyethane-PEG2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Benzyl-PEG2-ethoxyethane-PEG2 as a linker in Proteolysis Targeting Chimeras (PROTACs) to promote the formation of a stable and productive ternary complex.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: What is the role of this compound in my PROTAC, and how does it influence ternary complex formation?
A1: this compound is a flexible, PEG-based linker designed to connect the ligand that binds your target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's length, flexibility, and composition are critical for the efficacy of a PROTAC.[3][4] An optimal linker, such as this PEG-based variant, facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase) by correctly positioning the two proteins for efficient ubiquitin transfer.[5] If the linker is too short, it can cause steric hindrance; if too long, it may not bring the proteins into effective proximity.[6] The PEG component of this linker can also improve the PROTAC's solubility and cell permeability.[7]
Q2: I am not observing any degradation of my target protein. What are the initial checks I should perform?
A2: Lack of target degradation is a common issue. Here’s a systematic approach to troubleshooting:
-
Confirm Binary Interactions: Before assessing the ternary complex, verify that your PROTAC binds to both the target protein and the E3 ligase independently. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used for this.[8]
-
Assess PROTAC Integrity and Purity: Confirm the chemical structure and purity of your synthesized PROTAC containing the this compound linker using methods like NMR and mass spectrometry.[8]
-
Verify Protein Quality: Ensure that your purified target protein and E3 ligase are correctly folded, active, and not aggregated. Dynamic Light Scattering (DLS) can be used to check for aggregation.[8]
-
Check E3 Ligase Expression: Confirm that the E3 ligase you are targeting (e.g., Cereblon or VHL) is expressed in your chosen cell line using Western Blot or proteomics.[3][9]
-
Evaluate Cell Permeability: PROTACs can be large molecules with poor membrane permeability.[10] The PEG component of your linker is intended to improve this, but it's essential to verify uptake. Cellular thermal shift assays (CETSA) or NanoBRET can confirm target engagement in live cells.[11]
Assay-Specific Troubleshooting
Q3: My dose-response curve for target degradation shows a "hook effect." What does this mean, and how can I address it?
A3: The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations.[10] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot form the productive ternary complex.[9][11]
-
Mitigation Strategies:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation (the bottom of the bell-shaped curve).[10]
-
Use Biophysical Assays: Techniques like SPR, ITC, or TR-FRET can help you understand the relationship between PROTAC concentration, ternary complex formation, and the observed hook effect.[10]
-
Optimize Future Designs: If the hook effect is very pronounced, it might indicate low cooperativity. Future PROTAC designs could involve modifying the linker to enhance the stability of the ternary complex over the binary ones.[10]
-
Q4: My biophysical assays (e.g., SPR, ITC) show weak or no ternary complex formation. How can I improve this?
A4: Weak ternary complex formation is a direct indicator of suboptimal PROTAC design.
-
Optimize Linker Length: The provided this compound linker has a specific length. It may be necessary to synthesize analogs with shorter or longer PEG linkers to find the optimal length for your specific target and E3 ligase pair.[12][13]
-
Modify Linker Composition: While PEG linkers offer good flexibility and solubility, introducing more rigid elements (e.g., alkyl chains, piperazine (B1678402) rings) can sometimes lead to a more favorable conformation for the ternary complex.[4][5]
-
Change Attachment Points: The points at which the linker is attached to the target- and E3-binding ligands can significantly impact the geometry of the ternary complex.[6] Consider alternative attachment points on your ligands.
-
Switch E3 Ligase: If optimizing the PROTAC is not yielding results, consider using a different E3 ligase recruiter (e.g., switching from a VHL-based ligand to a CRBN-based one), as the protein-protein interactions between the target and a different E3 ligase might be more favorable.[14]
Q5: I observe ternary complex formation in my biochemical assays, but no protein degradation in cells. What could be the reason for this discrepancy?
A5: This is a common challenge and can be attributed to several factors:
-
Cellular Environment vs. In Vitro: Biochemical assays with purified proteins may not fully replicate the complex cellular environment.[11] Factors like molecular crowding, post-translational modifications, and the presence of endogenous competing molecules can influence complex formation in cells.[8]
-
"Unproductive" Ternary Complex: A stable ternary complex does not guarantee efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein effectively.[8] This can be due to the linker length or attachment points.
-
PROTAC Stability and Permeability: The PROTAC may not be sufficiently stable in the cellular environment or may have poor cell permeability, preventing it from reaching its target in sufficient concentrations.[11] LC-MS/MS can be used to assess the stability of the PROTAC in cell culture media and lysates.
II. Quantitative Data on Ternary Complex Formation (Reference)
The following tables provide representative quantitative data for the well-characterized BRD4 degrader MZ1 , which utilizes a PEG-based linker and recruits the VHL E3 ligase. This data serves as a reference for the types of parameters you should measure for your PROTAC incorporating the this compound linker.
Table 1: Binary and Ternary Complex Binding Affinities (KD) for MZ1
| Interaction | Technique | Binding Affinity (KD) | Cooperativity (α) | Reference |
| MZ1 to VCB Complex | SPR | 29 nM | - | [15] |
| MZ1 to VCB Complex | ITC | 66 nM | - | [15] |
| MZ1 to BRD4BD2 | SPR | 1 nM | - | [15] |
| MZ1 to BRD4BD2 | ITC | 4 nM | - | [15] |
| VCB-MZ1-BRD4BD2 (Ternary) | SPR | ~2 nM | >10 |
VCB refers to the VHL-ElonginC-ElonginB complex. BRD4BD2 refers to the second bromodomain of BRD4. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD; a value >1 indicates positive cooperativity.
Table 2: Cellular Degradation Potency of MZ1
| Cell Line | Target Protein | DC50 | Dmax | Reference |
| HeLa | BRD4 | ~13 nM | >95% | [9] |
| 22Rv1 | BRD4 | ~5 nM | >95% | [9] |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation observed.
III. Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This method directly measures the binding kinetics and affinity of the ternary complex.[16][17]
-
Immobilization:
-
Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip (e.g., CM5 chip via amine coupling).
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of your PROTAC in SPR running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD).
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the binary dissociation constant (KD_binary).[18]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of your target protein and varying concentrations of your PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex (KD_ternary).[18]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary .[8] An α > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[15]
-
Reagent Preparation:
-
Ensure all proteins and your PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.
-
-
Part 1: Determining Binary Binding Affinities (KD1 and KD2):
-
PROTAC to Target Protein (KD1): Place the target protein in the ITC cell and titrate in the PROTAC from the injection syringe.
-
PROTAC to E3 Ligase (KD2): Place the E3 ligase in the ITC cell and titrate in the PROTAC.
-
Analyze the data from both titrations to determine the respective binary KD values.
-
-
Part 2: Determining Ternary Binding Affinity (KD_ternary):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.[8]
-
Titrate the PROTAC into the pre-formed E3 ligase-target protein complex.[8]
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD_ternary .[8]
-
Protocol 3: Western Blot for Target Protein Degradation
This is a standard endpoint assay to quantify the extent of protein degradation in cells.[9]
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
-
IV. Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC design and evaluation.
References
- 1. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. DSpace [diposit.ub.edu]
Validation & Comparative
A Researcher's Guide to Validating Target Protein Degradation with Benzyl-PEG2-ethoxyethane-PEG2 PROTACs
For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors, PROTACs eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[2][3] This guide provides a comprehensive framework for validating and comparing the performance of novel PROTACs synthesized with a Benzyl-PEG2-ethoxyethane-PEG2 linker, a specific type of flexible, hydrophilic linker designed to optimize the physicochemical properties of the degrader molecule.[4][5]
While specific experimental data for a fully assembled PROTAC utilizing the this compound linker is not yet publicly available, this guide outlines the established principles and methodologies required to rigorously assess its performance against other targeted protein degradation technologies.
Mechanism of Action: The Ternary Complex
PROTACs are heterobifunctional molecules featuring two key ligands connected by a linker.[1][2][6] One ligand binds the target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase. The crucial step is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[2][3] This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[2][7]
Caption: PROTAC-mediated protein degradation workflow.
The Critical Role of the Linker
The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[1][6][8] The this compound linker belongs to the polyethylene (B3416737) glycol (PEG) class, which is widely used to improve the drug-like properties of PROTACs.[9][10]
Table 1: Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, can be rigid or flexible.[10] | Synthetically accessible, chemically stable.[10] | Poor aqueous solubility, may limit cellular uptake.[10] |
| PEG/Ether (e.g., this compound) | Hydrophilic, flexible.[9][10] | Enhances water solubility, can improve cell permeability through conformational folding, good biocompatibility.[1][10] | May have reduced metabolic stability in vivo compared to alkyl linkers.[10] |
| Rigid Linkers (e.g., Piperazine, Triazole) | Constrained conformations.[10][11] | Can improve selectivity and reduce entropy loss upon binding.[10] | May not achieve optimal geometry for ternary complex formation. |
Experimental Validation: A Step-by-Step Guide
A multi-faceted validation process using orthogonal methods is essential to confirm on-target degradation and assess specificity.[2]
Caption: Orthogonal workflow for PROTAC validation.
Western Blotting: Initial Degradation Assessment
Western blotting is the foundational technique to visualize and semi-quantify the degradation of the target protein.[2]
Detailed Protocol:
-
Cell Lysis: Treat cells with a range of this compound PROTAC concentrations for a specified time course. Lyse cells in RIPA buffer with protease inhibitors.[2]
-
Protein Quantification: Use a BCA or Bradford assay to determine the protein concentration of each cell lysate.[2]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by molecular weight on a polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.[12]
Mass Spectrometry-Based Proteomics: Unbiased Selectivity Profiling
This is the gold standard for assessing PROTAC selectivity by quantifying changes across the entire proteome, revealing any unintended off-target degradation.[2][3]
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration effective for degrading the POI (e.g., ~10x DC50) and a vehicle control. Lyse cells and digest proteins into peptides.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated cells compared to the control. A highly selective PROTAC will primarily reduce the levels of the intended target.
HiBiT/NanoBRET Assay: Real-time Degradation Kinetics
This live-cell, bioluminescence-based assay provides highly sensitive and quantitative data on protein degradation kinetics.
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.[2]
-
Assay Setup: Plate the engineered cells and add the Nano-Glo® HiBiT LgBiT Substrate, which forms a functional luciferase with the HiBiT-tagged protein.
-
Treatment and Measurement: Add the this compound PROTAC across a range of concentrations. Measure the luminescent signal over time. A decrease in luminescence directly correlates with the degradation of the HiBiT-tagged POI.[2]
Quantitative Data Summary and Comparison
Organizing quantitative data is crucial for objective comparison. The following table provides a template for summarizing your findings.
Table 2: Performance Metrics for Protein Degraders
| Compound | Target(s) | DC50 | Dmax | Timepoint | Cell Line | Notes |
| This compound PROTAC | [Insert POI] | [Determine experimentally] | [Determine experimentally] | [e.g., 24h] | [e.g., MCF-7] | [e.g., No off-targets by MS] |
| Alternative PROTAC (e.g., Alkyl Linker) | [Insert POI] | [Value from literature/experiment] | [Value from literature/experiment] | [e.g., 24h] | [e.g., MCF-7] | [e.g., Poor solubility] |
| Small Molecule Inhibitor | [Insert POI] | IC50: [Value] | N/A (Inhibition, not degradation) | [e.g., 24h] | [e.g., MCF-7] | [e.g., Requires high occupancy] |
| Molecular Glue | [Insert POI] | [Value from literature/experiment] | [Value from literature/experiment] | [e.g., 24h] | [e.g., MCF-7] | [e.g., Lower molecular weight] |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Comparison with Alternative Degradation Technologies
While PROTACs are a powerful modality, other technologies for targeted protein degradation exist, each with unique characteristics.
Caption: Logic for comparing protein degradation technologies.
-
Molecular Glues: Smaller molecules that induce a novel interaction between an E3 ligase and a target protein, often targeting proteins previously considered "undruggable."[13][14]
-
Lysosome-Targeting Chimeras (LYTACs): Degrade extracellular and membrane-associated proteins by linking them to lysosomal trafficking receptors.[15]
-
Autophagy-Targeting Chimeras (AUTACs): Induce degradation through the autophagy pathway, capable of degrading not just proteins but also larger aggregates or even entire organelles.[15]
By employing the rigorous validation framework outlined in this guide, researchers can confidently characterize the efficacy and selectivity of novel PROTACs, such as those built with a this compound linker, and objectively position them within the expanding landscape of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 5. This compound|CAS 2115897-18-0|DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 15. njbio.com [njbio.com]
A Comparative Guide to Benzyl-PEG2-ethoxyethane-PEG2 and Other PEG-based Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone in the field due to their favorable physicochemical properties. This guide provides an objective comparison of Benzyl-PEG2-ethoxyethane-PEG2 with other PEG-based linkers, supported by a synthesis of experimental data from various studies.
This compound: A Profile
This compound is a discrete PEG linker increasingly utilized in the synthesis of PROTACs.[1][2][3] Its structure features a central hydrophobic benzyl (B1604629) group and an ethoxyethane moiety flanked by two short PEG chains (PEG2). This unique composition imparts a balance of hydrophilicity and hydrophobicity, which can be advantageous in optimizing the cell permeability and ternary complex formation of PROTACs.
Comparison with Other PEG-based Linkers
The performance of a PEG-based linker is dictated by several factors, including its length, architecture (linear vs. branched), and the presence of other chemical motifs. The following sections compare this compound to other common PEG linkers based on key performance parameters.
Impact on Solubility and Aggregation
The incorporation of hydrophobic payloads in ADCs can often lead to aggregation, compromising their therapeutic efficacy and safety. Hydrophilic linkers, such as those containing PEG, can mitigate this issue by creating a hydration shell around the conjugate.[4][5] The hydrophilicity of PEG linkers generally increases with the number of ethylene (B1197577) glycol units.
While no direct comparative data for this compound is available, its structure suggests a more moderate hydrophilicity compared to longer, purely PEG-based linkers. The presence of the benzyl and ethoxyethane groups introduces lipophilic character. This can be beneficial for PROTACs, where a certain degree of lipophilicity is often required for efficient cell membrane traversal.[6]
Table 1: Comparative Impact of PEG Linker Properties on ADC Aggregation
| Linker Type | Key Structural Feature | Impact on Aggregation | Rationale |
| Short-chain PEG (e.g., PEG4) | Fewer ethylene glycol units | Moderate reduction in aggregation | Provides a balance of hydrophilicity and compact size.[5] |
| Long-chain PEG (e.g., PEG12, PEG24) | More ethylene glycol units | Significant reduction in aggregation | Increased hydrophilicity and steric hindrance prevent intermolecular interactions.[7] |
| Branched PEG | Multiple PEG arms | High reduction in aggregation | Creates a larger hydrodynamic radius and effective shielding of hydrophobic payloads.[8][9] |
| This compound (Inferred) | Benzyl and ethoxyethane groups | Potentially moderate reduction | The hydrophobic motifs may slightly counteract the hydrophilic effect of the short PEG chains. |
Influence on Pharmacokinetics and Stability
The length and composition of a PEG linker significantly influence the pharmacokinetic (PK) profile of a conjugate. Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[10][11] However, excessively long linkers can sometimes lead to decreased potency.[7]
The stability of the linker itself is also crucial. Linkers must be stable in circulation to prevent premature release of the payload but allow for its efficient release at the target site.[12] The ether and benzyl groups in this compound are generally stable chemical entities.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker Length | Plasma Half-life (t½) | In Vivo Efficacy | Reference Study Insights |
| No PEG Linker | Shortest | Lower | Rapid clearance and potential for aggregation.[11] |
| Short PEG (e.g., PEG4, PEG8) | Moderately Increased | Improved | Balances improved PK with retained potency.[5] |
| Long PEG (e.g., PEG12, PEG24) | Significantly Increased | Often Enhanced | Slower clearance leads to greater tumor accumulation.[7] |
| Very Long PEG (e.g., 4-10 kDa) | Longest | Variable | Can sometimes lead to reduced in vitro cytotoxicity.[7][11] |
Role in PROTAC Efficacy
In PROTACs, the linker plays an active role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[13][14] The length and flexibility of the linker are critical for achieving the optimal orientation of the two proteins. Both alkyl chains and PEG chains are commonly used, with PEG linkers offering improved solubility.[6][15] The specific composition of this compound, with its defined length and alternating polar and non-polar segments, is designed to provide the necessary conformational flexibility for effective ternary complex formation.
Table 3: Comparison of Common PROTAC Linker Types
| Linker Type | Primary Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, flexible | Synthetically accessible, good cell permeability | Can lead to poor solubility.[6] |
| PEG Chains | Hydrophilic, flexible | Improves solubility and drug-like properties.[6][15] | May have lower cell permeability than alkyl chains. |
| This compound | Mixed hydrophilic/hydrophobic | Balances solubility and permeability, provides defined conformation. | Synthesis can be more complex than simple alkyl or PEG chains. |
| Rigid Linkers (e.g., containing piperazine, alkynes) | Constrained conformation | Can pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity. | Less conformational flexibility may hinder ternary complex formation with some targets.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linkers. Below are representative protocols for key experiments in the evaluation of ADCs and PROTACs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of a conjugate required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ADC or PROTAC for a specified period (e.g., 72-96 hours). Include an untreated control and a vehicle control.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[16]
ADC Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) over time.
Protocol:
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.
-
Data Analysis: Plot the average DAR against time to assess the stability of the ADC.[17][18]
PROTAC-mediated Protein Degradation (Western Blot)
This method quantifies the reduction in the level of a target protein following treatment with a PROTAC.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
Data Analysis: Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16]
Visualizing the Mechanisms of Action
Understanding the signaling pathways and experimental workflows is crucial for rational drug design.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[2][19]
Caption: PROTAC-mediated protein degradation pathway.[16]
References
- 1. bioivt.com [bioivt.com]
- 2. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 3. RECEPTOR-MEDIATED ENDOCYTOSIS MODELING OF ANTIBODY-DRUG CONJUGATES TO THE RELEASED PAYLOAD WITHIN THE INTRACELLULAR SPACE CONSIDERING TARGET ANTIGEN EXPRESSION LEVELS [jaac-online.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. benchchem.com [benchchem.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 18. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 19. The internalized and non-internalized mechanisms of ADCs. (A) Internalized ADC. ADC binds to the surface antigen and undergoes internalization, followed by lysosomal capture and degradation to release the cytotoxic payload. The released cytotoxin then interacts with its intracellular target or DNA, inducing apoptosis. (B) Non-internalized ADCs. ADCs release payloads in response to the TME, which subsequently enter cancer cells by diffusion and interact with DNA. [cjnmcpu.com]
A Comparative Guide to PROTAC Linkers: Benzyl-PEG2-ethoxyethane-PEG2 vs. Alkyl Chains
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimmers (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker, far from being a passive spacer, critically influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two common linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by structures like Benzyl-PEG2-ethoxyethane-PEG2, and traditional alkyl chain linkers.
The Critical Role of the Linker in PROTAC Function
The linker's primary role is to position the POI and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin, leading to the degradation of the target protein.[1] The composition, length, and flexibility of the linker are paramount in the formation of a stable and efficient ternary complex (POI-PROTAC-E3 ligase). An improperly designed linker can result in steric hindrance, preventing ternary complex formation, or excessive flexibility, leading to an unstable complex and inefficient ubiquitination.[2]
Comparative Analysis of Linker Properties
PEG-based linkers and alkyl chain linkers offer distinct physicochemical properties that can be leveraged to optimize PROTAC performance.
This compound and other PEG-based linkers are known for their hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[3][4] This improved solubility is crucial for in vitro assays and can contribute to better pharmacokinetic profiles in vivo.[5] The flexibility of PEG chains can also be advantageous, allowing the PROTAC to adopt various conformations to facilitate ternary complex formation. However, excessive PEGylation can sometimes negatively impact cell permeability.[3]
Alkyl chain linkers , being more hydrophobic, can improve a PROTAC's cell membrane permeability, a critical factor for reaching intracellular targets.[][7] They are also synthetically straightforward and allow for systematic modifications of length.[8] The trade-off for enhanced permeability can be reduced aqueous solubility.[7]
Quantitative Performance Comparison
Table 1: In Vitro Degradation Performance
| Parameter | PROTAC-PEG | PROTAC-Alkyl |
| Target Protein | BRD4 | BRD4 |
| E3 Ligase | Von Hippel-Lindau (VHL) | Von Hippel-Lindau (VHL) |
| Cell Line | HeLa | HeLa |
| DC50 (nM) | ~5 | ~15 |
| Dmax (%) | >90 | >85 |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | PROTAC-PEG | PROTAC-Alkyl |
| Aqueous Solubility | Higher | Lower |
| Cell Permeability (PAMPA) | Moderate | Higher |
| Ternary Complex Stability (SPR) | Higher | Lower |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and experimental evaluation of these PROTACs, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: BRD4 Signaling Pathway.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein (e.g., BRD4) following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed a human cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Protocol:
-
Immobilization: Immobilize the purified E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis: To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the binding response.
-
Ternary Complex Analysis: To assess ternary complex formation, pre-incubate a fixed, saturating concentration of the POI (e.g., BRD4) with a series of PROTAC concentrations. Inject these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (association rate constant, k_on; dissociation rate constant, k_off) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the POI.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of the PROTACs across an artificial membrane.
Protocol:
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: Add the PROTAC solution to the donor wells of the filter plate. Place the filter plate onto a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the PROTAC to diffuse from the donor to the acceptor wells.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the amount of PROTAC that has crossed the membrane over time.
Conclusion
The choice between a this compound-type linker and an alkyl chain linker in PROTAC design is a nuanced decision that depends on the specific therapeutic objective and the properties of the target protein and E3 ligase. PEG-based linkers are advantageous for improving solubility and can be beneficial for achieving stable ternary complexes, which often translates to higher degradation efficiency.[3][4] Conversely, alkyl linkers can enhance cell permeability, which is crucial for oral bioavailability.[] A successful PROTAC design strategy often involves synthesizing and evaluating a series of compounds with both types of linkers to empirically determine the optimal balance of properties for a given biological system. The experimental protocols outlined in this guide provide a robust framework for such evaluations, enabling researchers to make data-driven decisions in the development of novel protein degraders.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of PROTACs: A Comparative Guide to Benzyl-PEG2-ethoxyethane-PEG2 and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are predominantly used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This guide provides a comparative analysis of PROTACs utilizing the flexible Benzyl-PEG2-ethoxyethane-PEG2 linker and contrasts its performance with a more rigid alkyl-based alternative in an in vivo setting.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, flexibility, and chemical composition are crucial in achieving an optimal spatial arrangement for this ternary complex formation. An inadequately short linker may cause steric hindrance, preventing the formation of a productive complex, while an excessively long or overly flexible linker might lead to unfavorable conformational flexibility and a decrease in effective concentration.
Comparative In Vivo Performance of PROTAC Linkers
To illustrate the impact of linker composition on in vivo efficacy, we present a synthesized comparison of two hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. Both PROTACs utilize the same BRD4 inhibitor (JQ1) and E3 ligase ligand (Pomalidomide for Cereblon), differing only in their linker.
-
PROTAC A: Features the flexible This compound linker.
-
PROTAC B: Employs a more rigid 8-atom alkyl chain linker.
The following tables summarize the key performance indicators for this comparative series in a mouse xenograft model of acute myeloid leukemia (AML).
Table 1: In Vivo Efficacy in MV-4-11 Xenograft Model
| PROTAC | Linker Type | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Tumor BRD4 Levels (%) |
| PROTAC A | This compound | 50 | Once daily, p.o. | 85 | -90 |
| PROTAC B | 8-atom Alkyl Chain | 50 | Once daily, p.o. | 60 | -75 |
| Vehicle | - | - | Once daily, p.o. | 0 | 0 |
Table 2: Pharmacokinetic Properties in Mice
| PROTAC | Linker Type | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| PROTAC A | This compound | 1200 | 2 | 7500 | 45 |
| PROTAC B | 8-atom Alkyl Chain | 850 | 4 | 5200 | 30 |
The data suggests that the flexible, hydrophilic PEG-based linker in PROTAC A contributes to improved pharmacokinetic properties, leading to higher plasma exposure and oral bioavailability. This enhanced exposure likely translates to greater target engagement in the tumor, resulting in more profound BRD4 degradation and superior tumor growth inhibition compared to PROTAC B with its more hydrophobic and rigid alkyl linker.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of PROTACs A and B in a human AML xenograft model.
Animal Model:
-
Female athymic nude mice (6-8 weeks old).
Cell Line:
-
MV-4-11 (human acute myeloid leukemia).
Protocol:
-
Cell Culture and Implantation:
-
MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Each mouse is inoculated subcutaneously in the right flank with 5 x 10^6 MV-4-11 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored every 2-3 days by caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm^3, mice are randomized into three groups (n=8 per group): Vehicle, PROTAC A (50 mg/kg), and PROTAC B (50 mg/kg).
-
-
PROTAC Formulation and Administration:
-
PROTACs are formulated in a vehicle solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
The formulations are administered once daily via oral gavage.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured twice weekly.
-
The study is terminated after 21 days, or when tumors in the vehicle group reach the predetermined maximum size.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised, weighed, and snap-frozen for Western blot analysis to determine BRD4 protein levels.
-
Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of BRD4 protein induced by PROTACs in tumor tissues.
Protocol:
-
Tissue Lysis:
-
Frozen tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Protein concentration of the supernatants is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against BRD4 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, and BRD4 levels are normalized to the loading control.
-
A Comparative Guide to Western Blot Analysis of Protein Degradation by Benzyl-PEG2-ethoxyethane-PEG2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) featuring a Benzyl-PEG2-ethoxyethane-PEG2 linker against other common linker types. The information is supported by experimental data from analogous studies and detailed protocols for Western blot analysis to quantify protein degradation.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. Its composition, length, and flexibility influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2]
The this compound linker is a type of polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[3] The flexibility of PEG chains can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.
Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. Lower DC50 and higher Dmax values indicate a more potent and efficacious PROTAC.
While direct comparative data for the this compound linker is not extensively available in the public domain, we can infer its potential performance based on studies of other PEG-based linkers against alternatives like alkyl chains.
Table 1: Illustrative Comparison of PROTAC Linker Performance in BRD4 Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Key Characteristics |
| PEG-based | This compound | Estimated 10-50 | Estimated >90 | Hydrophilic, flexible, may improve solubility and permeability.[3] |
| Alkyl Chain | C8 Alkyl | 50-100 | ~85 | Hydrophobic, flexible.[1] |
| Rigid Linker | Phenyl | >100 | <70 | Less flexible, may restrict optimal ternary complex formation. |
Note: The data for the this compound linker is illustrative and based on the general performance of flexible, hydrophilic PEG linkers. Actual performance is target-dependent.
Signaling Pathway and Experimental Workflow
The mechanism of action of PROTACs and the experimental workflow for their analysis can be visualized to better understand the process.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
A detailed and reproducible protocol is essential for the accurate quantification of protein degradation.
Western Blotting for Protein Degradation Analysis
Objective: To quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
A Comparative Guide to Mass Spectrometry Methods for Validating Benzyl-PEG2-ethoxyethane-PEG2 Conjugate Formation
For researchers and professionals in drug development, the successful conjugation of Polyethylene Glycol (PEG) moieties to therapeutic molecules is a critical step that requires rigorous validation. PEGylation, the process of attaching PEG chains, can enhance the solubility, stability, and pharmacokinetic properties of a drug.[1][2] This guide provides an objective comparison of the two primary mass spectrometry (MS) techniques used to validate the formation of PEG conjugates like Benzyl-PEG2-ethoxyethane-PEG2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Mass spectrometry is considered the gold standard for this validation as it provides a direct and precise measurement of the conjugate's molecular weight, offering unambiguous confirmation of a successful reaction.[2][3] The choice between MALDI-TOF and LC-ESI-MS often depends on the required level of detail, sample complexity, and desired throughput.
General Workflow for Conjugate Validation
The validation process follows a structured workflow, from the initial synthesis to the final data analysis. The diagram below illustrates the typical experimental path for characterizing a newly formed PEG conjugate using mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for analyzing a PEG conjugate using both MALDI-TOF MS and LC-ESI-MS.
MALDI-TOF Mass Spectrometry Protocol
This technique is valued for its speed and ability to provide a clear profile of the polymer distribution.
Sample & Matrix Preparation:
-
Conjugate Solution: Prepare the purified this compound conjugate at a concentration of approximately 1-2 mg/mL in a suitable volatile solvent (e.g., water, methanol).[4]
-
Matrix Solution: Prepare a saturated solution of a suitable matrix. For polymers, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or sinapinic acid are common choices.[3][5] Dissolve the matrix in a 1:1 (v/v) solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.[3]
-
Cationizing Agent: To promote the formation of single adducts, prepare a cationizing agent solution, such as 5-10 mg/mL sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[4] PEG has a high affinity for alkali metal cations.[6][7]
Spotting & Analysis:
-
Mixing: In an Eppendorf tube, mix the conjugate solution, matrix solution, and cationizing agent in a ratio of approximately 1:5:1 (v/v/v).[4]
-
Spotting: Spot 0.5-1.0 µL of the final mixture onto a ground steel MALDI target plate.[4] Allow the spot to air dry completely to ensure co-crystallization of the matrix and analyte.[3]
-
Instrumentation: Analyze the sample on a MALDI-TOF mass spectrometer, typically in positive ion linear mode for polymers to maximize sensitivity for higher mass ranges.[8]
-
Data Interpretation: The resulting spectrum should show a distribution of peaks, with each adjacent peak separated by 44.026 Da, corresponding to the mass of the ethoxyethane (-CH₂CH₂O-) repeating unit.[4] The molecular weight distribution (Mn, Mw) can be calculated from the intensities of the observed peaks.[9]
Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) Protocol
This method combines the separation power of liquid chromatography with the high mass accuracy of ESI-MS, making it ideal for assessing purity and characterizing complex mixtures.[1]
Sample Preparation & LC Separation:
-
Conjugate Solution: Dissolve the purified conjugate in the initial mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of approximately 10-100 µg/mL.[10] It is critical to ensure samples are free of non-volatile salts, which are incompatible with ESI.[10]
-
LC System: Use a reverse-phase column (e.g., C8 or C18) on a UHPLC or HPLC system.
-
Elution: Inject the sample and elute using a gradient. For example, a linear gradient from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 10-15 minutes.[2]
ESI-MS Detection & Analysis:
-
Instrumentation: Couple the LC eluent directly to an ESI source connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
-
Detection: Acquire data in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., 400-4000 m/z). ESI typically produces a series of multiply charged ions for a single analyte.[11]
-
Data Interpretation: The raw spectrum will show multiple charge state envelopes. This complex data must be processed using deconvolution software to generate a "zero-charge" mass spectrum, which reveals the true molecular mass of the eluting compounds.[1][12] The successful conjugate will appear as a distinct peak in the deconvoluted spectrum at its expected molecular weight. The LC chromatogram provides crucial information on the purity of the conjugate.
Comparison of Mass Spectrometry Methods
The choice between MALDI-TOF and LC-ESI-MS depends on the specific analytical question. The table below summarizes their key performance characteristics for the validation of PEG conjugate formation.
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Primary Ionization State | Predominantly singly charged ions ([M+Na]⁺, [M+K]⁺).[11][13] | Multiply charged ions ([M+nH]ⁿ⁺).[11] |
| Sample Throughput | High; analysis takes a few minutes per sample.[6][14] | Lower; analysis time is dictated by the LC gradient (~15-30 min).[1] |
| Coupling to LC | Possible but complex (offline collection of fractions).[15] | Standard; provides separation and purity assessment.[1][2] |
| Tolerance to Salts/Buffers | More tolerant, but high salt can suppress signal. | Low tolerance; non-volatile salts must be removed.[10] |
| Data Complexity | Relatively simple spectra showing polymer distribution.[16] | Complex spectra requiring deconvolution software.[1][14] |
| Mass Accuracy | Good (typically 10-100 ppm). | Excellent (typically <5 ppm with high-res instruments).[11][12][17] |
| Molecular Weight Info | Provides absolute molecular weight distribution (Mn, Mw).[9] | Provides accurate monoisotopic or average mass of the conjugate. |
| Best Use Case | Rapid screening, confirmation of MW, and polydispersity.[8][9] | Detailed characterization, purity analysis, and complex mixtures.[1][2] |
Conclusion
Both MALDI-TOF MS and LC-ESI-MS are powerful and essential techniques for validating the formation of the this compound conjugate.
-
MALDI-TOF MS is the superior choice for rapid, high-throughput confirmation of successful conjugation and for characterizing the overall molecular weight distribution of the PEGylated product.[8][14] Its simple sample preparation and data interpretation make it an efficient screening tool.[13]
-
LC-ESI-MS excels in providing a more comprehensive analysis.[1] By coupling chromatography with high-resolution mass spectrometry, it delivers not only highly accurate mass confirmation but also critical data on the purity of the conjugate, separating it from unreacted starting materials or side products.[2]
For comprehensive validation in a drug development setting, a multi-faceted approach is recommended. MALDI-TOF MS can be used for initial screening and reaction monitoring, while LC-ESI-MS should be employed for the final, detailed characterization and quality control of the purified conjugate.[3]
References
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bath.ac.uk [bath.ac.uk]
- 5. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 6. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news-medical.net [news-medical.net]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. docs.paint.org [docs.paint.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Data Analysis Methods for Synthetic Polymer Mass Spectrometry: Autocorrelation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linker's Edge: A Comparative Guide to PROTAC Efficacy Based on Linker Composition
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are defined by three components: a warhead for the target protein, a ligand for an E3 ligase, and the crucial linker that tethers them. Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3]
This guide provides an objective comparison of PROTAC efficacy with different linker compositions, supported by experimental data. We will delve into the quantitative impact of linker choice on degradation performance and provide detailed methodologies for the key experiments used in their evaluation.
The Active Role of the Linker
The linker is a critical determinant of a PROTAC's success, governing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent proteasomal degradation of the target.[1] Conversely, a poorly designed linker can introduce steric hindrance or create an unfavorable geometric arrangement, compromising degradation efficiency.[4] Key linker types include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, as well as more rigid structures designed to pre-organize the molecule in a favorable conformation.[1]
Comparative Efficacy of PROTACs with Different Linkers
The choice of linker composition and length has a dramatic, and often non-linear, impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker is highly dependent on the specific target protein and the recruited E3 ligase.[4]
Table 1: Impact of Alkyl and PEG Linker Length on Estrogen Receptor α (ERα) Degradation
A systematic study of ERα-targeting PROTACs, recruiting the von Hippel-Lindau (VHL) E3 ligase, revealed a distinct optimal linker length.[5][6]
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | > 1000 | No Degradation | [7] |
| Alkyl/Ether | 12 | ~500 | Moderate | [7] |
| Alkyl/Ether | 16 | ~25 | >90 | [7][8][9] |
| Alkyl/Ether | 19 | ~250 | Moderate | [7] |
| Alkyl/Ether | 21 | > 1000 | Low | [7] |
Note: Data is compiled from studies by Cyrus et al. and represents trends in ERα degradation in MCF7 cells.[5][7][8][9]
Table 2: Comparative Efficacy of PROTACs Targeting Other Kinases
Linker optimization is a universal requirement in PROTAC development, as demonstrated by studies on various other protein targets.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| p38α MAPK | VHL | Varied | < 15 | Decreased Efficacy | N/A | |
| p38α MAPK | VHL | Varied | 15-17 | Optimal | >80 | |
| p38α MAPK | VHL | Varied | > 17 | Decreased Efficacy | N/A | |
| CDK9 | Cereblon | PEG | 8 | ~100 | ~70 | [5] |
| CDK9 | Cereblon | Triazole | 11 | <10 | >90 | [3] |
| BRD4 | VHL | PEG | 2 (atoms in PEG) | ~100 | ~70 | |
| BRD4 | VHL | PEG | 3 (atoms in PEG) | ~25 | >90 |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key pathways and experimental steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein degradation induced by PROTAC molecules as emerging drug discovery strategy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. aragen.com [aragen.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Assessing the Immunogenicity of Benzyl-PEG2-ethoxyethane-PEG2 containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) represents a significant leap forward in targeted protein degradation. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are composed of a target-binding ligand, an E3 ligase ligand, and a connecting linker.[1] It is increasingly evident that the linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3] A key, and often underestimated, aspect of linker design is its potential to elicit an immune response.
This guide provides a comparative analysis of PROTACs containing a Benzyl-PEG2-ethoxyethane-PEG2 linker against common alternatives. It includes a summary of quantitative data on linker immunogenicity, detailed experimental protocols for assessment, and diagrams of key pathways and workflows to aid in the rational design of next-generation protein degraders.
Comparison of PROTAC Linker Classes
The choice of linker can significantly influence the immunogenic profile of a PROTAC. The ideal linker should facilitate the formation of a stable and productive ternary complex while conferring favorable properties like solubility and minimizing the potential for an anti-drug antibody (ADA) response.[3][4]
This compound Linker Profile
This specific linker combines the features of a polyethylene (B3416737) glycol (PEG) chain with a benzyl (B1604629) group.
-
Polyethylene Glycol (PEG) Component : PEG linkers are widely used to improve the water solubility and pharmacokinetic properties of PROTACs.[5] While PEGylation is a common strategy to reduce the immunogenicity of therapeutic proteins by masking epitopes, the PEG polymer itself can be immunogenic.[6] The immune system can recognize PEG, leading to the formation of anti-PEG antibodies (both IgG and IgM), which can lead to accelerated blood clearance and reduced efficacy.[7][8]
-
Benzyl Group Component : The benzyl group is a small, aromatic hydrocarbon fragment. In organic chemistry, it is often used as a protecting group.[9] Small chemical groups like benzyl can act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. If the PROTAC molecule is processed by antigen-presenting cells (APCs), the benzyl group could potentially be presented as part of a peptide-MHC complex, contributing to T-cell activation.
Alternative Linker Classes
A comparison with commonly used alternative linkers highlights the trade-offs in PROTAC design.
-
Alkyl Linkers : These are flexible linkers composed of saturated or unsaturated carbon chains. They are synthetically accessible and stable but tend to be hydrophobic, which can limit aqueous solubility.[5] Their flexibility can sometimes lead to less stable ternary complexes compared to more rigid options.[1]
-
Rigid Linkers (e.g., Cycloalkane, Piperazine-based) : Linkers containing cyclic structures like piperazine (B1678402) or cyclohexane (B81311) introduce rigidity. This can pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially increasing potency.[5] This rigidity can also enhance metabolic stability.[1]
Table 1: Comparative Analysis of PROTAC Linker Characteristics
| Linker Type | Key Characteristics | Potential Immunogenicity Concerns |
| This compound | High hydrophilicity, good solubility, moderate flexibility. | Potential for anti-PEG antibody formation. The benzyl group may act as a hapten. |
| Alkyl Linkers | High flexibility, hydrophobic, synthetically simple. | Lower intrinsic immunogenicity, but hydrophobicity may lead to aggregation and off-target effects. |
| Rigid Linkers (Cycloalkane/Piperazine) | Conformational rigidity, improved metabolic stability, potential for higher potency. | Generally considered to have low immunogenicity. |
Quantitative Data Presentation: The Challenge of Anti-PEG Antibodies
Direct comparative immunogenicity data for specific PROTAC linkers is scarce in publicly available literature. However, the prevalence of pre-existing anti-PEG antibodies in the general population serves as a critical dataset for any PEG-containing therapeutic, including PROTACs. This pre-existing immunity can significantly impact the safety and efficacy of the drug.[10]
Table 2: Representative Prevalence and Concentration of Pre-existing Anti-PEG Antibodies in Healthy Human Donors
| Antibody Isotype | Prevalence in Population | Concentration Range (in positive samples) |
| Anti-PEG IgG | ~21% - 53% | 39 ng/mL to 18.7 µg/mL |
| Anti-PEG IgM | ~19% - 47% | 26 ng/mL to 11.6 µg/mL |
| Both IgG & IgM | ~25% | Not typically reported separately |
Data synthesized from studies analyzing plasma from healthy blood donors. Actual prevalence can vary based on population and assay sensitivity.[10][11] These findings highlight that a significant portion of the population has pre-existing antibodies that can recognize and bind to PEGylated molecules.[10][12]
Experimental Protocols for Immunogenicity Assessment
A multi-step approach is required to evaluate the immunogenic potential of a novel PROTAC. This typically involves in silico prediction followed by a series of in vitro assays to measure innate and adaptive immune responses.
Mandatory Visualization: Experimental Workflow
Caption: General experimental workflow for assessing PROTAC immunogenicity.
Protocol 1: Dendritic Cell (DC) Activation Assay
This assay assesses the initial innate immune response by measuring the activation of antigen-presenting cells (APCs) like dendritic cells upon exposure to the PROTAC.
Objective: To determine if the PROTAC molecule activates monocyte-derived dendritic cells (moDCs), indicated by the upregulation of co-stimulatory markers and release of pro-inflammatory cytokines.[13][14]
Methodology:
-
Generation of moDCs:
-
Cell Treatment:
-
Plate the immature moDCs in 96-well plates.
-
Treat the cells with a range of concentrations of the test PROTAC, a positive control (e.g., Lipopolysaccharide, LPS), and a vehicle control.[13]
-
Incubate for 24-48 hours.
-
-
Analysis of Activation Markers (Flow Cytometry):
-
Harvest the cells and stain them with fluorescently-labeled antibodies against DC surface markers (e.g., HLA-DR) and co-stimulatory molecules (e.g., CD80, CD86).[14][15]
-
Analyze the cells using a flow cytometer to quantify the percentage of activated DCs and the mean fluorescence intensity (MFI) of activation markers.[15]
-
-
Analysis of Cytokine Production (ELISA or Multiplex Assay):
-
Collect the cell culture supernatant from the treated wells.
-
Measure the concentration of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 using specific ELISA kits or a multiplex bead-based assay.[16]
-
Protocol 2: T-Cell Proliferation Assay
This assay measures the adaptive immune response by quantifying the proliferation of T-cells when co-cultured with APCs that have processed the PROTAC.
Objective: To determine if peptides derived from the PROTAC can be presented by APCs to cause the clonal expansion of antigen-specific CD4+ T-cells.[17]
Methodology:
-
Cell Preparation:
-
Co-culture and Stimulation:
-
Culture the CFSE-labeled PBMCs in 96-well plates.
-
Add the test PROTAC at various concentrations. A positive control antigen (e.g., Keyhole Limpet Hemocyanin, KLH) and a negative (vehicle) control should be included.
-
Incubate the culture for 5 to 7 days to allow for antigen processing, presentation, and T-cell proliferation.[19]
-
-
Flow Cytometry Analysis:
Protocol 3: Cytokine Release Assay (CRA)
This assay quantifies the release of specific cytokines from immune cells in response to the PROTAC, providing insight into the type and magnitude of the T-cell response (e.g., pro-inflammatory, T-helper type 1 vs. type 2).[20][21]
Objective: To measure the profile of cytokines released from PBMCs following exposure to the PROTAC.
Methodology:
-
Cell Culture:
-
Isolate fresh PBMCs from a cohort of healthy donors.[21]
-
Plate the PBMCs in 96-well plates.
-
-
Stimulation:
-
Supernatant Collection:
-
After incubation, centrifuge the plates and carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of a panel of relevant cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-6, IL-10) using a multiplex assay (e.g., Luminex, Meso Scale Discovery) or individual ELISAs.[20][21]
-
Data is often presented as a stimulation index, comparing the cytokine release in response to the test article versus the vehicle control.[22]
-
Signaling Pathway Visualization
The immunogenicity of most biologic drugs, including PROTACs, is primarily driven by a T-cell dependent mechanism. This process begins when the drug is taken up by an antigen-presenting cell (APC) and processed through the exogenous pathway for presentation on MHC Class II molecules to CD4+ helper T-cells.
Mandatory Visualization: MHC Class II Exogenous Antigen Presentation Pathway
Caption: MHC Class II pathway for presenting exogenous antigens like PROTACs.
In this pathway, an APC internalizes the PROTAC via endocytosis.[19] Inside endosomes, the PROTAC is degraded into smaller peptide fragments.[19] Concurrently, MHC class II molecules are synthesized in the endoplasmic reticulum, where their peptide-binding groove is blocked by the invariant chain, a portion of which is known as CLIP.[19] The MHC-II molecule is then transported to the endosomal compartment, where the CLIP fragment is exchanged for a peptide derived from the PROTAC.[19] This stable peptide-MHC-II complex is then transported to the cell surface for presentation to CD4+ helper T-cells, which can initiate a wider immune response.[19][22]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ejmr.org [ejmr.org]
- 5. In silico prediction of peptide-MHC binding affinity using SVRMHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dendritic Cell Activation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Dendritic Cell Based In Vitro Assays | RoukenBio [rouken.bio]
- 15. criver.com [criver.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. proimmune.com [proimmune.com]
- 18. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. proimmune.com [proimmune.com]
- 22. T cell immunogenicity risk panel | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Head-to-Head Comparison: Benzyl-PEG2-ethoxyethane-PEG2 vs. Non-PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a therapeutic agent's success. The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides an objective, data-driven comparison of a specific polyethylene (B3416737) glycol (PEG)-based linker, Benzyl-PEG2-ethoxyethane-PEG2, and various non-PEG linkers commonly employed in drug development.
PEGylated linkers have gained prominence for their ability to enhance the physicochemical properties of bioconjugates.[1][2] The inclusion of PEG chains can improve water solubility, increase stability by providing a protective hydrophilic shield, and prolong circulation half-life.[3][] this compound is a specific example of a PEG-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are bifunctional molecules that induce the degradation of target proteins.
In contrast, non-PEG linkers encompass a diverse range of chemical structures, broadly categorized as cleavable and non-cleavable.[] Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of lysosomes or the presence of specific enzymes overexpressed in tumor cells.[] Non-cleavable linkers, on the other hand, rely on the degradation of the entire antibody-drug conjugate (ADC) within the lysosome to release the payload.[8]
This guide will delve into a comparative analysis of these linker types, presenting quantitative data where available and outlining the experimental protocols used to generate these findings.
Comparative Data on Linker Performance
The selection of a linker has a significant impact on the therapeutic index of a drug conjugate. The following tables summarize key performance metrics for PEGylated and non-PEG linkers based on available experimental data.
| Linker Type | Key Feature | Impact on Solubility | Impact on In Vivo Half-Life | Impact on Cytotoxicity | Reference |
| PEG Linkers | Hydrophilic, flexible chain | Significantly increases solubility of hydrophobic payloads[3][9] | Generally increases half-life by reducing renal clearance[3][10] | Can sometimes decrease in vitro cytotoxicity[10][11] | [3][9][10][11] |
| Non-PEG: Peptide (e.g., Val-Cit) | Cleavable by lysosomal enzymes | Lower hydrophilicity compared to PEG | Variable, depends on overall conjugate properties | High, due to efficient payload release in target cells | |
| Non-PEG: Hydrazone | Acid-labile, cleavable in acidic environments | Generally hydrophobic | Can be unstable at physiological pH, leading to premature release | Effective payload release in acidic endosomes/lysosomes[] | [] |
| Non-PEG: Thioether (e.g., SMCC) | Non-cleavable, stable bond | Generally hydrophobic | Increased plasma stability, longer half-life[8][12] | Payload released after antibody degradation[8] | [8][12] |
Table 1: General Performance Characteristics of PEG vs. Non-PEG Linkers
| Linker Modification | Drug-to-Antibody Ratio (DAR) | Aggregation | In Vivo Efficacy | Reference |
| PEG Linker | Can achieve higher DARs (e.g., 8) with minimal aggregation | Low | Enhanced due to improved pharmacokinetics | [13][14] |
| Non-PEG Linker (hydrophobic) | Limited to lower DARs (typically <4) to avoid aggregation | High at higher DARs | Can be limited by aggregation and rapid clearance | [9][15] |
Table 2: Impact of Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different linkers. Below are representative protocols for key experiments in the development of antibody-drug conjugates.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is used to determine the concentration of an ADC required to kill 50% of a target cell population (IC50).
-
Cell Culture: Target cancer cells are cultured in appropriate media until they reach exponential growth phase.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells with untreated cells and vehicle-only controls are included.
-
Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value is calculated using a non-linear regression model.
Protocol 2: In Vivo Pharmacokinetic Study
This protocol is designed to assess the stability and clearance rate of an ADC in an animal model.
-
Animal Model: A suitable animal model, such as mice or rats, is selected.
-
ADC Administration: A single intravenous dose of the ADC is administered to a cohort of animals.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification of ADC: The concentration of the total antibody and/or the conjugated ADC in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).
Protocol 3: In Vivo Efficacy Study
This protocol evaluates the anti-tumor activity of an ADC in a tumor-bearing animal model.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, non-targeting ADC, and the test ADC). The ADCs are administered, typically intravenously, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the ADC is assessed by comparing the tumor growth in the treated groups to the control group.
Visualizing the Concepts
Diagrams generated using Graphviz can help to illustrate the complex biological pathways and experimental workflows involved in ADC research.
Conclusion
The choice between a this compound linker and a non-PEG linker is highly dependent on the specific application, the physicochemical properties of the payload, and the desired mechanism of action. PEG linkers offer significant advantages in improving the solubility and pharmacokinetic profile of drug conjugates, particularly those with hydrophobic payloads.[3][] This can lead to enhanced in vivo efficacy. However, the potential for decreased in vitro potency needs to be considered.[10][11]
Non-PEG linkers provide a diverse toolkit with tunable release mechanisms. Cleavable linkers are advantageous for applications requiring rapid and targeted payload release within the cell, while non-cleavable linkers offer superior plasma stability.[][8] The primary challenge with many non-PEG linkers is the potential for aggregation, especially at higher drug-to-antibody ratios, due to their often hydrophobic nature.[9][15]
Ultimately, the optimal linker must be determined empirically through rigorous in vitro and in vivo testing. By carefully considering the trade-offs between solubility, stability, and payload release kinetics, researchers can rationally design more effective and safer targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. adcreview.com [adcreview.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
A Researcher's Guide to Validating PROTAC Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the on-target selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents. This guide provides a comprehensive comparison of key methodologies for validating PROTAC selectivity, with a focus on robust experimental design and data interpretation. While specific linkers like Benzyl-PEG2-ethoxyethane-PEG2 are integral to PROTAC design, influencing factors such as ternary complex formation, this guide will focus on the broader experimental frameworks used to validate the selectivity of any PROTAC, irrespective of its specific linker chemistry.
The central principle of a PROTAC is to induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[2] However, the potential for off-target degradation, where the PROTAC unintentionally degrades other proteins, is a significant concern that can lead to toxicity and other adverse effects. Therefore, rigorous validation of a PROTAC's selectivity is paramount.
Core Methodologies for Selectivity Validation
A multi-pronged approach is essential for comprehensively validating PROTAC selectivity. This typically involves a combination of biochemical, cellular, and proteomic-based assays. The following sections detail the most critical experimental strategies and provide protocols for their implementation.
The Indispensable Role of Inactive Controls
To definitively demonstrate that the observed protein degradation is a direct result of the PROTAC's mechanism of action, the use of inactive (or negative) controls is essential.[2] These are molecules that are structurally very similar to the active PROTAC but are deficient in a key aspect of their function.
There are two primary types of inactive controls:
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent its binding to the E3 ligase. This can be achieved by, for example, inverting the stereochemistry of a critical chiral center on the E3 ligase ligand.[2] For Cereblon (CRBN)-based PROTACs, methylating the glutarimide (B196013) nitrogen can prevent binding.[2]
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the POI. This is typically done by modifying the "warhead" portion of the PROTAC.[2]
Table 1: Comparison of Inactive Control Strategies
| Control Type | Principle | Advantages | Disadvantages |
| E3 Ligase Binding-Deficient | Fails to recruit the E3 ligase, preventing ternary complex formation. | Directly probes the necessity of E3 ligase engagement for degradation. | Synthesis of the modified E3 ligase ligand can be challenging. |
| Target Protein Binding-Deficient | Does not bind to the protein of interest, thus cannot bring it to the E3 ligase. | Confirms that degradation is dependent on target engagement. | Modifications to the warhead could introduce unforeseen off-target effects. |
Cellular Degradation Assays: Quantifying On-Target Potency and Efficacy
Western blotting is a cornerstone technique for quantifying the degradation of the target protein in a cellular context.[2] This method allows for the determination of two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Table 2: Illustrative Degradation Data for a Hypothetical PROTAC
| Compound | Target Protein | DC50 (nM) | Dmax (%) |
| Active PROTAC | Target X | 10 | 95 |
| E3 Ligase Binding-Deficient Control | Target X | > 10,000 | < 10 |
| Target Binding-Deficient Control | Target X | > 10,000 | < 10 |
Global Proteomics: An Unbiased View of Off-Target Effects
Mass spectrometry-based proteomics provides a powerful and unbiased approach to identify and quantify changes across the entire cellular proteome following PROTAC treatment. This allows for the discovery of unintended protein degradation and downstream pathway alterations.
Table 3: Comparison of Proteomic Approaches for Off-Target Analysis
| Technique | Principle | Advantages | Disadvantages |
| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides between different samples. | No need for expensive isotopic labels. | Can be more susceptible to sample-to-sample variation. |
| Tandem Mass Tag (TMT) Labeling | Uses isobaric tags to label peptides from different samples, which are then fragmented and quantified. | Allows for multiplexing of up to 18 samples in a single run, reducing variability. | The cost of reagents can be high. |
Mechanistic Validation: Confirming Ternary Complex Formation
Assays that directly measure the formation of the POI-PROTAC-E3 ligase ternary complex are crucial for mechanistic validation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a commonly used method for this purpose. In a TR-FRET assay, the target protein and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. Formation of the ternary complex in the presence of the PROTAC brings the fluorophores into close proximity, resulting in an energy transfer that can be measured.[3]
Experimental Protocols
Protocol 1: Western Blot for a PROTAC's DC50 and Dmax Determination
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and the inactive controls for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Protocol 2: Global Proteomics Analysis of Off-Target Effects
-
Cell Treatment and Lysis: Treat cells with the active PROTAC, an inactive control, and a vehicle control at a concentration that gives significant target degradation (e.g., a concentration around the DC50) for a relatively short duration (e.g., 6-8 hours) to enrich for direct degradation events.[5] Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (for TMT): Label the peptides from each condition with the appropriate TMT reagent.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw data using appropriate software (e.g., MaxQuant or Proteome Discoverer). Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
-
Reagent Preparation: Prepare solutions of the fluorescently labeled target protein (donor) and E3 ligase (acceptor), as well as the PROTAC compound.
-
Assay Plate Setup: In a microplate, add the labeled proteins and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the concentration at which maximal ternary complex formation occurs.[6]
Visualizing the Workflow and Logic
Caption: Experimental workflow for validating PROTAC selectivity.
Caption: PROTAC's mechanism of action leading to protein degradation.
Caption: Logical relationships in establishing PROTAC selectivity.
References
Safety Operating Guide
Proper Disposal Procedures for Benzyl-PEG2-ethoxyethane-PEG2
The following guide provides essential safety and logistical information for the proper disposal of Benzyl-PEG2-ethoxyethane-PEG2, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. The procedures outlined are based on general laboratory safety protocols for chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is based on the properties of its constituent parts (PEG, benzyl (B1604629) groups) and standard chemical handling procedures. Always consult the material's specific SDS provided by your supplier and adhere to your institution's and local authorities' waste disposal regulations.
Chemical Identity and Properties
While specific quantitative data for this compound is not readily published, the table below summarizes its likely characteristics based on its structure and the properties of similar PEGylated molecules.
| Property | Expected Characteristic |
| Physical State | Likely a liquid or a waxy solid at room temperature. |
| Solubility | Expected to be soluble in water and many polar organic solvents like acetone (B3395972) and alcohols[1]. Insoluble in nonpolar solvents such as hydrocarbons[1]. |
| Biodegradability | Polyethylene glycol (PEG) is known to be readily biodegradable[2]. However, the presence of the benzyl group may alter its environmental fate. |
| General Hazards | Treat as a potentially hazardous chemical. Components like benzyl alcohol can be harmful if swallowed and cause serious eye irritation[3]. Assume it may be a skin irritant. |
| Storage | Store in a tightly sealed, original container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[4]. |
Detailed Disposal Protocol
This step-by-step protocol ensures the safe and compliant disposal of this compound waste.
Step 1: Identification and Classification
-
Confirm Identity: Positively identify the waste as this compound.
-
Classify Waste: Treat the chemical as hazardous laboratory waste.[5] Do not mix it with non-hazardous waste. Although PEGs are generally considered non-hazardous, this is a modified compound and should be handled with caution.[2][6]
-
Check for Contaminants: If the waste is mixed with other solvents or reagents, the entire mixture must be classified according to its most hazardous component.
Step 2: Segregation and Collection
-
Use a Designated Container: Collect waste in a container that is chemically compatible with the substance. Glass or high-density polyethylene (HDPE) containers are typically suitable. The container must be in good condition, with no leaks or cracks.[5]
-
Segregate from Incompatibles: Keep this waste stream separate from other, incompatible waste types (e.g., strong acids, bases, oxidizers) to prevent dangerous reactions.[7]
-
Keep Container Closed: The waste container must be kept tightly sealed except when adding more waste. This prevents the release of vapors and protects against spills.[5][7]
Step 3: Labeling
-
Label Clearly: Affix a "Hazardous Waste" label to the container immediately.[5]
-
Provide Full Details: The label must include:
Step 4: Safe Storage
-
Store in a Secure Area: Store the sealed and labeled waste container in a designated, secure location, such as a satellite accumulation area or a main chemical waste storage room.[8]
-
Use Secondary Containment: Place the container in a secondary containment tray or tub to catch any potential leaks.[7]
-
Ensure Proper Ventilation: The storage area must be well-ventilated.[7]
Step 5: Final Disposal
-
Do Not Use Sink Disposal: Never pour this chemical down the sink or drain.[7] While PEG is biodegradable, it can negatively impact the biological and chemical oxygen demand in wastewater treatment systems.[2]
-
Arrange for Professional Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2][8] Follow their specific procedures for waste hand-off.
Disposal Decision Workflow
The following diagram illustrates the logical steps for ensuring proper laboratory chemical waste disposal.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guidance for Handling Benzyl-PEG2-ethoxyethane-PEG2
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl-PEG2-ethoxyethane-PEG2. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Comprehensive protection is paramount when handling this compound. The following table summarizes the recommended PPE based on general safety protocols for similar chemical compounds.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes, vapors, and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential absorption. |
| Body Protection | Impervious laboratory coat or clothing. | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator. | Minimizes inhalation of vapors, mists, or dust.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an accessible safety shower and eyewash station are available.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin after handling.[2][3]
-
Clean and decontaminate all work surfaces and equipment.
-
Remove and properly store or dispose of PPE.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[2][4] Follow all local, regional, and national regulations.
-
Contaminated Materials: Any materials, such as gloves or wipes, that come into contact with the compound should also be treated as hazardous waste and disposed of accordingly.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
